molecular formula C7H7NO B3028727 3-Aminobenzaldehyde CAS No. 29159-23-7

3-Aminobenzaldehyde

Cat. No.: B3028727
CAS No.: 29159-23-7
M. Wt: 121.14 g/mol
InChI Key: SIXYIEWSUKAOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobenzaldehyde is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXYIEWSUKAOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061901
Record name Benzaldehyde, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709-44-0, 29159-23-7
Record name 3-Aminobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1709-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminobenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15044
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Aminobenzaldehyde polymer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzaldehyde: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminobenzaldehyde (B158843) (CAS No: 1709-44-0), a versatile bifunctional aromatic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the fields of medicinal chemistry and materials science. This document aims to be a valuable resource for researchers and professionals utilizing this compound as a key building block in the development of novel molecules and materials.

Core Properties of this compound

This compound, also known as m-aminobenzaldehyde or 3-formylaniline, is an organic compound featuring both an amino (-NH2) and an aldehyde (-CHO) group attached to a benzene (B151609) ring in a meta position.[1] This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.[2]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1709-44-0[1]
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [3]
Appearance White to pale yellow or light brown crystalline solid/powder[1][3]
Melting Point 28-30 °C[3]
Boiling Point ~270 °C at 760 mmHg[3]
Solubility Soluble in polar solvents such as water and alcohols.[1]
Spectroscopic Data

While detailed spectra should be acquired for each batch, typical spectroscopic data includes:

  • ¹H NMR: Resonances corresponding to the aldehydic proton, aromatic protons, and amino protons.

  • ¹³C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbon attached to the amino group.

  • IR: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde group), and aromatic C-H and C=C bonds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It is considered toxic upon inhalation, ingestion, and skin contact.[3]

Hazard InformationPrecautionary Measures
Toxicity LD50 (oral, rat) = 1800 mg/kg[3]
Flammability Flammable solid[3]
Reactivity May react violently with strong oxidizing agents.[3]
Handling Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. Work in a well-ventilated area.
Storage Store in a cool, dry, dark place away from heat and incompatible materials.

Synthesis and Purification Protocols

The most common and efficient method for the synthesis of this compound is the selective reduction of 3-nitrobenzaldehyde (B41214). Several reduction strategies can be employed, with catalytic hydrogenation being a clean and high-yielding approach.

Synthesis via Catalytic Hydrogenation of 3-Nitrobenzaldehyde

This protocol describes the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde to an amine, leaving the aldehyde functionality intact.

Materials:

  • 3-Nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or Methanol)

  • Hydrogen gas supply

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (e.g., nitrogen) several times to remove any air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[4]

Diagram of the Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_nitro 3-Nitrobenzaldehyde dissolve Dissolve 3-Nitrobenzaldehyde in Ethanol start_nitro->dissolve start_pdc 10% Pd/C Catalyst add_catalyst Add Pd/C Catalyst start_pdc->add_catalyst start_h2 Hydrogen Gas hydrogenate Hydrogenate in Parr Apparatus (1-4 atm H₂, RT-50°C) start_h2->hydrogenate start_etoh Ethanol start_etoh->dissolve dissolve->add_catalyst add_catalyst->hydrogenate filter Filter through Celite® hydrogenate->filter Reaction Complete (monitored by TLC/LC-MS) concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Purification of this compound

The crude product from the synthesis can be purified by recrystallization or column chromatography to obtain high-purity this compound suitable for further applications.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of water and ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Procedure:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane), starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[5]

Chemical Reactivity and Applications

The bifunctional nature of this compound allows it to participate in a wide range of chemical reactions, making it a versatile building block.

  • Aldehyde Group Reactions: The aldehyde moiety can undergo condensation reactions (e.g., with primary amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[1]

  • Amino Group Reactions: The amino group can act as a nucleophile in reactions such as acylation, alkylation, and diazotization.[2]

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

  • Quinoline (B57606) Synthesis: It is a precursor for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7] The Friedländer synthesis, for example, involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[7]

  • Schiff Base Formation: The condensation of this compound with various primary amines yields Schiff bases, which have been investigated for their antimicrobial and anti-inflammatory activities.[8] The imine linkage in these compounds is often crucial for their biological effects.

Applications in Materials Science

The reactive functional groups of this compound make it suitable for the synthesis of specialty polymers and functional materials. For instance, it can be used as a linker in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its parent compound, benzaldehyde (B42025), and its derivatives provides insights into its potential biological effects.

Derivatives of aminobenzaldehydes have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[8] For example, certain substituted aminobenzaldehydes have been found to inhibit pro-inflammatory cytokines like TNF-α and IL-1β.[8]

Interestingly, studies on benzaldehyde have shown that it can suppress multiple oncogenic signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This effect is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling hubs.[9] Given the structural similarity, it is plausible that this compound or its derivatives could exhibit similar mechanisms of action, warranting further investigation in cancer research.

Hypothesized Signaling Pathway Inhibition by Benzaldehyde Analogs:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k stat3 STAT3 receptor->stat3 ras RAS receptor->ras akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription stat3->transcription nfkb NF-κB nfkb->transcription raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription p1433 14-3-3ζ p1433->pi3k Regulates p1433->stat3 Regulates p1433->nfkb Regulates p1433->raf Regulates cell_growth Cancer Cell Growth & Proliferation transcription->cell_growth Leads to benzaldehyde Benzaldehyde (and potentially This compound) benzaldehyde->p1433 Inhibits

References

An In-depth Technical Guide to the Synthesis of 3-Aminobenzaldehyde from m-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-aminobenzaldehyde (B158843) from its precursor, m-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a reactive aldehyde functionality is a critical transformation in organic synthesis, with the product being a valuable intermediate in the pharmaceutical and dye industries. This document details various established methodologies, presents a comparative analysis of quantitative data, and provides detailed experimental protocols.

Introduction

This compound is a bifunctional molecule containing both an aromatic amine and an aldehyde group. This unique structure makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyestuffs. The most common and direct route to this compound is the selective reduction of the nitro group of m-nitrobenzaldehyde. The primary challenge in this synthesis is to achieve high chemoselectivity, reducing the nitro group without affecting the aldehyde moiety. This guide explores several common and effective methods to achieve this transformation.

Comparative Data of Reduction Methods

The selection of a specific synthetic route for the reduction of m-nitrobenzaldehyde depends on several factors, including the scale of the reaction, available equipment, cost of reagents, and desired purity of the final product. The following table summarizes quantitative data for some of the most frequently employed methods.

Reduction MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)PurityKey Considerations
Catalytic Hydrogenation H₂, 10% Pd/CEthanol (B145695) or MethanolRoom Temperature2 - 8>90%HighClean reaction, high yield. Requires specialized hydrogenation equipment.[1]
Metal/Acid Reduction Fe powder, HClEthanol/Water70 - 1001 - 470 - 85%GoodCost-effective and robust. Workup involves filtration of iron salts and neutralization.[1]
Metal/Acid Reduction SnCl₂·2H₂O, HClEthanolReflux1 - 3~80-90%GoodEffective for selective reduction; workup can be tedious due to tin salts.
Sulfide Reduction Na₂S or (NH₄)₂SWater/Ethanol60 - 802 - 560 - 75%ModerateMilder conditions, but can sometimes lead to over-reduction or side products.
Dithionite Reduction Na₂S₂O₄Water/DioxaneRoom Temperature1 - 3~70-85%GoodMild and effective, but requires careful control of pH.

Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions, scale, and purity of starting materials.

Experimental Protocols

The following are detailed experimental protocols for the most common methods of synthesizing this compound from m-nitrobenzaldehyde.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and the clean nature of the reaction, which simplifies purification.

Materials:

  • m-Nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve m-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel multiple times with an inert gas (e.g., nitrogen) to remove all air.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Method 2: Metal/Acid Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This is a classic, cost-effective, and robust method suitable for larger-scale synthesis.

Materials:

  • m-Nitrobenzaldehyde

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add iron powder (typically 3-5 eq) to the stirred suspension.

  • Heat the mixture to reflux (approximately 70-100 °C).

  • Slowly add concentrated hydrochloric acid (a catalytic amount, or up to 1 eq) dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Continue refluxing and monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol or ethyl acetate.

  • The filtrate can be concentrated under reduced pressure. If an aqueous workup is preferred, extract the filtrate with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from m-nitrobenzaldehyde.

experimental_workflow start Start: m-Nitrobenzaldehyde reaction_setup Reaction Setup: - Dissolve starting material - Add reagents/catalyst start->reaction_setup reaction Chemical Reduction: - Catalytic Hydrogenation - Metal/Acid Reduction - etc. reaction_setup->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Neutralization - Filtration monitoring->workup Complete extraction Extraction & Drying: - Solvent extraction - Drying of organic phase workup->extraction purification Purification: - Recrystallization - Column Chromatography extraction->purification characterization Product Characterization: - NMR - IR - Mass Spectrometry purification->characterization final_product Final Product: This compound characterization->final_product

A generalized experimental workflow for the synthesis of this compound.

Decision Pathway for Method Selection

This diagram provides a logical decision-making pathway for selecting the most appropriate reduction method based on common laboratory constraints and requirements.

decision_pathway start Select Reduction Method for m-Nitrobenzaldehyde hydrogenator Hydrogenation Apparatus Available? start->hydrogenator scale Reaction Scale? hydrogenator->scale No catalytic_h2 Catalytic Hydrogenation (e.g., Pd/C, H₂) hydrogenator->catalytic_h2 Yes high_purity High Purity Essential? scale->high_purity Small to Medium Scale metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl) scale->metal_acid Large Scale harsh_conditions Avoid Harsh Acidic Conditions? high_purity->harsh_conditions Yes high_purity->metal_acid No harsh_conditions->metal_acid No other_methods Consider Other Methods: - Sodium Dithionite - Sulfide Reduction harsh_conditions->other_methods Yes

A decision tree to guide the selection of a suitable reduction method.

Conclusion

The synthesis of this compound from m-nitrobenzaldehyde is a well-established and crucial transformation in organic chemistry. This guide has provided an in-depth overview of the primary synthetic methods, offering comparative data and detailed experimental protocols to aid researchers in selecting and performing the most suitable procedure for their needs. The choice between catalytic hydrogenation, metal/acid reduction, or other methods will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired product purity. Careful execution of these protocols will yield this compound, a versatile intermediate for further synthetic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminobenzaldehyde (B158843): Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1709-44-0), also known as m-aminobenzaldehyde or 3-formylaniline, is a versatile organic compound of significant interest in the fields of synthetic chemistry, materials science, and pharmacology.[1][2] Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic amino group on a benzene (B151609) ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in scientific research and drug development.

Core Properties of this compound

The unique arrangement of the amino and aldehyde groups in the meta position on the phenyl ring influences its electronic properties and steric hindrance, dictating its reactivity and utility in various synthetic pathways.[1]

Physical and Chemical Properties

This compound is typically a light brown or pale yellow crystalline solid.[2][4][5] It is soluble in polar solvents like water and alcohols.[2] It is important to note that it can quickly decompose into a brown resin in the presence of even a small amount of water.[4][5]

PropertyValueReference(s)
Molecular Formula C₇H₇NO[1][2][6]
Molecular Weight 121.14 g/mol [1][6][7]
Appearance White to light yellow/brown crystalline solid[1][2][4]
Melting Point 28-30 °C[1][4][5]
Boiling Point ~270 °C[1][5]
Density 1.171 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.39 ± 0.10 (Predicted)[5]
Solubility Soluble in ether and polar solvents.[2][4][5]
Identifiers
IdentifierValueReference(s)
CAS Number 1709-44-0[2][6][7]
IUPAC Name This compound[1][7]
Synonyms m-Aminobenzaldehyde, 3-Formylaniline[2][7]
SMILES C1=CC(=CC(=C1)N)C=O[1][6]
InChI Key SIXYIEWSUKAOEN-UHFFFAOYSA-N[1][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are not provided in the search results, typical spectral characteristics can be inferred.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (CHO), aromatic protons, and the amine protons (NH₂). The aromatic protons would exhibit splitting patterns indicative of a meta-substituted benzene ring.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, and distinct signals for the aromatic carbons, with the carbon attached to the amino group showing a characteristic shift.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (typically a pair of bands around 3350-3450 cm⁻¹), C=O stretching of the aldehyde (around 1700 cm⁻¹), and C-H stretching of the aromatic ring.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 121.14 g/mol .

Chemical Synthesis and Reactivity

The dual functionality of this compound makes it a highly reactive and versatile molecule.[9]

Synthesis of this compound

A common and well-established method for synthesizing this compound is through the reduction of 3-nitrobenzaldehyde (B41214).[3][4] This method requires careful selection of reducing agents to selectively reduce the nitro group while preserving the aldehyde functionality.[3]

G cluster_synthesis Synthesis Workflow: this compound start 3-Nitrobenzaldehyde (Starting Material) reagents Reducing Agents (e.g., Fe/HCl, Sodium Disulfide) start->reagents Introduce reaction Selective Reduction of Nitro Group reagents->reaction Initiate product This compound reaction->product Yields purification Purification (e.g., Distillation, Crystallization) product->purification Undergoes final_product Pure this compound purification->final_product Results in

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzaldehyde

This protocol is a generalized procedure based on common laboratory practices for the reduction of nitroarenes.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-nitrobenzaldehyde and a suitable solvent such as ethanol.[10]

  • Addition of Reducing Agent: While stirring, gradually add the reducing agent. Common choices include iron powder in the presence of a mineral acid like hydrochloric acid, or sodium disulfide.[4][10]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period, with the progress monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid byproducts are filtered off. The filtrate is then neutralized.

  • Extraction: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether).[11]

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[11] Further purification can be achieved by distillation or crystallization.

Key Chemical Reactions

This compound undergoes a variety of reactions characteristic of both aldehydes and anilines.

G cluster_reactions Key Reactions of this compound cluster_aldehyde Aldehyde Group Reactions cluster_amine Amino Group Reactions aminobenzaldehyde This compound condensation Condensation (with amines) aminobenzaldehyde->condensation reduction Reduction (to alcohol) aminobenzaldehyde->reduction oxidation Oxidation (to carboxylic acid) aminobenzaldehyde->oxidation substitution Nucleophilic Substitution aminobenzaldehyde->substitution acylation Acylation aminobenzaldehyde->acylation product_schiff Schiff Bases (Imines) condensation->product_schiff Forms product_alcohol 3-Aminobenzyl Alcohol reduction->product_alcohol Forms product_acid 3-Aminobenzoic Acid oxidation->product_acid Forms product_substituted N-Substituted Derivatives substitution->product_substituted Forms product_amide Amides acylation->product_amide Forms G cluster_drug_discovery Role in Drug Discovery start This compound (Precursor) synthesis Multi-step Organic Synthesis start->synthesis Utilized in intermediates Heterocyclic Intermediates synthesis->intermediates Generates api Active Pharmaceutical Ingredients (APIs) intermediates->api Forms core of testing Biological Screening & Lead Optimization api->testing Undergoes drug Potential Drug Candidate testing->drug Identifies

References

3-Aminobenzaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 3-Aminobenzaldehyde (CAS 1709-44-0), a critical intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Understanding these core physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring material quality throughout the drug development lifecycle.

Core Properties of this compound

This compound is an aromatic compound featuring both an amino (-NH2) and an aldehyde (-CHO) group meta-substituted on a benzene (B151609) ring.[1] This bifunctional nature dictates its reactivity and physicochemical properties. It typically presents as a pale yellow to light brown crystalline solid.[1][2]

PropertyValueReference
Molecular Formula C₇H₇NO[1][3][4]
Molecular Weight 121.14 g/mol [5]
Melting Point 28-30 °C[2][3]
Boiling Point ~270.3 °C (Predicted)[3][6]
Appearance Pale yellow to light brown solid[1]

Section 1: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its structural features—a polar amino group and a moderately polar aldehyde group combined with an aromatic ring—provide a strong basis for predicting its qualitative solubility. The principle of "like dissolves like" is a key determinant of its behavior in various solvent systems.

Qualitative Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents based on available chemical information.

Solvent ClassSolventIUPAC NameExpected SolubilityRationale
Polar Protic WaterWaterSolubleThe amino group can form hydrogen bonds with water.[1]
MethanolMethanolSolubleCapable of hydrogen bonding with the amino and aldehyde groups.[1]
EthanolEthanolSolubleSimilar to methanol, acts as a good hydrogen bonding partner.[1]
Polar Aprotic Diethyl EtherEthoxyethaneSolubleThe ether can act as a hydrogen bond acceptor.[2]
AcetonePropan-2-oneLikely SolubleThe ketone group can interact with the polar functionalities of the molecule.
Acetonitrile (B52724)AcetonitrileLikely SolubleA polar solvent capable of dissolving polar and moderately polar compounds.
Non-Polar TolueneTolueneLimited SolubilityThe aromatic nature allows for some interaction, but overall polarity mismatch limits solubility.
HexaneHexanePoorly Soluble/InsolubleSignificant polarity mismatch between the polar functional groups and the non-polar solvent.

Note: The isomer 4-Aminobenzaldehyde is noted to have limited solubility in non-polar solvents, a characteristic that is very likely shared by this compound.

Section 2: Stability and Degradation

This compound is a reactive molecule with several known stability concerns. Proper handling and storage are crucial to prevent degradation and ensure the integrity of the material.

Key Stability Factors
ConditionObservationRecommended Storage
Presence of Water Rapidly decomposes to form a brown resinous material.[2]Store in a dry, anhydrous environment.
Light Exposure Susceptible to degradation.Keep in a dark place, in amber vials.[5]
Temperature Recommended storage at 2-8°C.[3][5]Refrigerate.
Atmosphere Prone to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon).[5]
Degradation Pathways

The primary degradation pathways for this compound are oxidation and polymerization.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 3-aminobenzoic acid. This can be facilitated by atmospheric oxygen and is a common degradation route for aldehydes.

  • Polymerization/Self-Condensation: Due to its bifunctional nature, this compound can undergo self-condensation reactions. The amino group of one molecule can react with the aldehyde group of another to form a Schiff base (imine). This process can continue, leading to the formation of oligomers and polymers, which are often observed as the "brown resin" mentioned in the literature.[2][4]

Below is a diagram illustrating the main degradation pathways.

G Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_polymerization Polymerization A This compound B 3-Aminobenzoic Acid A->B [O] C Schiff Base Intermediate A->C + this compound D Polymer (Brown Resin) C->D n molecules

Degradation Pathways of this compound.

Section 3: Experimental Protocols

The following section details methodologies for the experimental determination of solubility and stability for this compound.

Protocol 1: Determination of Thermodynamic Solubility

This protocol determines the equilibrium solubility of this compound in a given solvent at a specific temperature.

G Workflow for Thermodynamic Solubility Determination A Add excess this compound to solvent in a sealed vial. B Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h. A->B C Allow solid to settle. B->C D Filter supernatant through a 0.45 µm filter. C->D E Dilute the filtrate with a suitable mobile phase. D->E F Quantify concentration using a validated HPLC-UV method. E->F G Calculate solubility (e.g., in mg/mL or g/100mL). F->G

Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a series of sealed vials, each containing a known volume of the test solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean vial.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a suitable starting point.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Back-calculate the concentration in the original undiluted filtrate to determine the solubility.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions (pH, temperature, and light).

G Workflow for Chemical Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., ACN). B Dilute stock into different stress condition media (e.g., pH buffers, water). A->B C Incubate samples under various conditions: - pH (e.g., 2, 7, 10) - Temperature (e.g., 40°C, 60°C) - Light (ICH photostability chamber) B->C D Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24h). E Quench reaction if necessary and dilute for analysis. D->E F Analyze by stability-indicating HPLC-UV/MS method. E->F G Determine % remaining of parent compound and identify major degradants. F->G

Workflow for Chemical Stability Assessment.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent such as acetonitrile.

  • Stress Sample Preparation:

    • Hydrolytic Stability: Dilute the stock solution into separate buffers of varying pH (e.g., pH 2 HCl, pH 7 phosphate (B84403) buffer, pH 10 borate (B1201080) buffer) to a final concentration of approximately 0.1 mg/mL.

    • Thermal Stability: Dilute the stock solution into a neutral solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 0.1 mg/mL.

    • Photostability: Prepare a solution as for thermal stability. Also, expose the solid compound to light.

  • Incubation:

    • Hydrolytic: Incubate the pH buffer solutions at a controlled temperature (e.g., 40°C) in the dark.

    • Thermal: Incubate the neutral solution at elevated temperatures (e.g., 40°C and 60°C) in the dark.

    • Photolytic: Expose the solution and solid samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer if the compound is stable), withdraw an aliquot from each sample.

    • Immediately quench any reaction if necessary (e.g., by neutralizing pH or cooling) and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • Use a stability-indicating HPLC method, capable of separating the parent this compound peak from any degradation products. A gradient method is often required.

    • Employ a photodiode array (PDA) detector to observe any changes in the UV spectrum of the peaks and a mass spectrometer (MS) to aid in the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.

    • Analyze the chromatograms for the appearance of new peaks, representing degradation products.

    • If possible, use MS data to propose structures for the major degradants.

Conclusion

This compound is a versatile chemical intermediate whose utility is closely tied to its solubility and stability characteristics. It exhibits good solubility in polar solvents but is inherently unstable in the presence of water, light, and oxygen, leading to degradation primarily through oxidation and polymerization. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these properties, enabling the development of reliable synthetic processes and stable formulations. Careful attention to handling and storage conditions is essential to maintain the quality and integrity of this important compound.

References

An In-depth Technical Guide to the Reactivity of 3-Aminobenzaldehyde's Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzaldehyde (B158843) is a versatile bifunctional aromatic compound featuring both an amino (-NH₂) and an aldehyde (-CHO) group. The interplay between these two functional groups, positioned meta to each other on a benzene (B151609) ring, governs its unique reactivity and makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and polymers.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound's functional groups, supported by quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

Physicochemical and Spectroscopic Data

A thorough understanding of this compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1709-44-0[3]
Molecular Formula C₇H₇NO[1]
Molecular Weight 121.14 g/mol [3][1]
Appearance Light brown powdery crystal[2]
Melting Point 28-30 °C[1][2]
Boiling Point 270.3 ± 23.0 °C (Predicted)[4]
Density 1.172 g/cm³[4]
pKa 3.39 ± 0.10 (Predicted)[4]
Solubility Soluble in ether; decomposes in water[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (600 MHz, DMSO-d₆): [5]

Chemical Shift (δ) ppm Multiplicity Assignment
8.49 s 1H, -CHO
7.16 - 7.08 m 2H, Ar-H
6.98 d (J = 7.3 Hz) 1H, Ar-H
6.72 d (J = 7.5 Hz) 1H, Ar-H

| 5.28 | s | 2H, -NH₂ |

¹³C NMR (151 MHz, DMSO-d₆): [5]

Chemical Shift (δ) ppm Assignment
162.24 C=O
149.48 C-NH₂
134.84 Ar-C
129.78 Ar-C
117.61 Ar-C
117.44 Ar-C

| 112.80 | Ar-C |

The IR spectrum confirms the presence of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400–3250MediumN-H stretch (primary amine)
3100–3000MediumAromatic C-H stretch
2830–2695MediumAldehyde H-C=O stretch
1740–1720StrongC=O stretch (aldehyde)
1650–1580MediumN-H bend (primary amine)
1600–1475MediumAromatic C=C stretch
1335–1250StrongC-N stretch (aromatic amine)

The UV-Vis spectrum is characterized by electronic transitions within the conjugated system. In polar solvents, this compound exhibits absorption bands related to the amino and aldehyde functionalities on the benzene ring, typically in the region of 235-240 nm and around 310 nm.[6]

Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the reactivity of its amino and aldehyde groups and the electronic communication between them.

The Aldehyde Group (-CHO)

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is influenced by the meta-positioned amino group primarily through an inductive electron-withdrawing effect, which slightly increases the electrophilicity of the carbonyl carbon.[3] Common reactions involving the aldehyde group include:

  • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines).[3][1] This is a cornerstone of its chemistry, providing a route to a vast array of derivatives.[3]

  • Reduction: The aldehyde can be reduced to a primary alcohol (3-aminobenzyl alcohol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

  • Oxidation: Oxidation of the aldehyde group can yield 3-aminobenzoic acid.

The Amino Group (-NH₂)

The amino group is nucleophilic and can participate in a variety of reactions.[2] In the meta position, its electron-donating resonance effect on the aldehyde group is minimal. Its primary influence is a weak inductive electron-withdrawing effect on the aromatic ring. Key reactions of the amino group are:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring.[2]

  • Electrophilic Aromatic Substitution: The amino group is an activating group and ortho-, para-director. However, in the case of this compound, the directing effects of both the amino and aldehyde groups must be considered.

Interplay of Functional Groups and Electronic Effects

The meta-positioning of the amino and aldehyde groups leads to a distinct electronic profile compared to the ortho and para isomers. The amino group's electron-donating mesomeric (+M) effect does not extend to the aldehyde group in the meta position. Consequently, the electronic interaction is primarily governed by the inductive (-I) effect of the amino group. This unique electronic arrangement influences the molecule's reactivity and its utility in the synthesis of complex molecules.[1]

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects cluster_reactivity Resulting Reactivity mol amino Amino Group (-NH₂) ring Benzene Ring amino->ring -I (Inductive, weak) +M (Mesomeric) nuc_amino Nucleophilic Amino Group amino->nuc_amino aldehyde Aldehyde Group (-CHO) aldehyde->ring -I (Inductive) -M (Mesomeric) elec_aldehyde Electrophilic Aldehyde Group aldehyde->elec_aldehyde ring->elec_aldehyde Slightly enhanced electrophilicity

Figure 1: Logical relationship of electronic effects and reactivity in this compound.

Key Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and derivatization of this compound.

Synthesis of this compound by Reduction of 3-Nitrobenzaldehyde (B41214)

A common and effective method for synthesizing this compound is the reduction of 3-nitrobenzaldehyde. Several protocols exist, with catalytic hydrogenation being a clean and high-yielding option.

Protocol: Catalytic Hydrogenation

  • Reactants and Reagents:

    • 3-Nitrobenzaldehyde

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Ethanol (B145695) (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Seal the vessel and purge with nitrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas.

    • Stir the mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, vent the hydrogen gas and purge with nitrogen.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

synthesis_workflow start Start: 3-Nitrobenzaldehyde in Ethanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst hydrogenation Pressurize with H₂ and Stir add_catalyst->hydrogenation monitor Monitor by TLC hydrogenation->monitor workup Filter and Concentrate monitor->workup Reaction Complete product Product: this compound workup->product

Figure 2: Experimental workflow for the synthesis of this compound.

Synthesis of a Schiff Base from this compound and Aniline (B41778)

The condensation reaction between this compound and a primary amine, such as aniline, is a fundamental transformation.

Protocol: Schiff Base Formation

  • Reactants and Reagents:

    • This compound

    • Aniline

    • Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add aniline (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

schiff_base_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound plus1 + Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine Nucleophilic Attack Aniline Aniline->Carbinolamine Nucleophilic Attack Schiff Base Schiff Base Carbinolamine->Schiff Base Dehydration plus2 + Water H₂O

Figure 3: Simplified reaction pathway for Schiff base formation.

Applications in Drug Development and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry and drug development.

  • Pharmaceutical Intermediates: It serves as a crucial building block for the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.[7] Its bifunctional nature allows for the construction of complex molecular architectures found in potential anticancer and cardiovascular drugs.[7]

  • Biological Activity: Derivatives of this compound have shown a range of biological activities, including antimicrobial and antioxidant properties.[1] Preliminary studies have also suggested potential cytotoxic effects of some derivatives on cancer cell lines.[1]

  • Signaling Pathways: While direct involvement of this compound in specific signaling pathways is not extensively documented, its parent compound, benzaldehyde, has been shown to suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This suggests that derivatives of this compound could be designed to modulate these or other cellular signaling cascades.

Conclusion

This compound is a fundamentally important molecule in organic synthesis with a rich and versatile chemistry. The distinct reactivity of its amino and aldehyde functional groups, governed by their meta-relationship on the aromatic ring, provides a powerful platform for the creation of diverse and complex molecules. A comprehensive understanding of its properties, reactivity, and handling, as outlined in this guide, is crucial for its effective utilization in research, and the development of new pharmaceuticals and advanced materials.

References

historical synthesis methods for 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of 3-Aminobenzaldehyde (B158843)

Introduction

This compound (CAS: 1709-44-0) is a pivotal intermediate in the synthesis of a wide array of organic compounds. Its significance stems from the dual reactivity of its aromatic amine and aldehyde functional groups, making it a versatile building block for more complex molecules.[1] This bifunctional nature is highly valued in the production of pharmaceuticals, dyes, agrochemicals, and specialty polymers.[1][2][3] Historically, several synthetic routes have been developed to produce this compound, with the most common and established methods involving the chemoselective reduction of 3-nitrobenzaldehyde (B41214).[1][4] This guide provides a comprehensive overview of the core historical methods for synthesizing this compound, complete with comparative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound has historically been approached via several key pathways. The primary challenge lies in the selective manipulation of functional groups to achieve the desired product with high purity and yield.

Route 1: Selective Reduction of 3-Nitrobenzaldehyde

The most prevalent and historically significant strategy for preparing this compound is the selective reduction of the nitro group of 3-nitrobenzaldehyde, while preserving the aldehyde functionality.[1][4] The choice of reducing agent is critical to the success of this transformation.[1]

  • Catalytic Hydrogenation : This is a clean and efficient method that utilizes a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas.[4] This approach is known for its high chemoselectivity and often results in high yields of the desired product.[4][5]

  • Metal/Acid Reduction : Classic and cost-effective, this method employs metals like iron (Fe) or tin (Sn) in an acidic medium, such as hydrochloric acid (HCl).[4][6] The reaction of 3-nitrobenzaldehyde's bisulfite compound with iron in the presence of a small amount of hydrochloric acid is a documented historical method.[7]

  • Sulfide and Dithionite (B78146) Reductions : Milder reduction methods using sulfur-based reagents are frequently cited in historical literature. These include sodium disulfide (Na₂Sₓ), sodium dithionite (Na₂S₂O₄), or a combination of sodium bisulfite and ferrous sulfate (B86663) (FeSO₄).[1][4][8][9][10] The reduction of o-nitrobenzaldehyde using ferrous sulfate and ammonia (B1221849) is a well-documented preparative method that can be adapted for the meta-isomer, yielding 69-75%.[1][11]

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product Start 3-Nitrobenzaldehyde M1 Catalytic Hydrogenation (H₂ / Pd-C) Start->M1 M2 Metal / Acid (Fe / HCl or SnCl₂ / HCl) Start->M2 M3 Sulfide / Dithionite (Na₂Sₓ, FeSO₄, Na₂S₂O₄) Start->M3 End This compound M1->End M2->End M3->End

Route 2: Two-Step Synthesis from Benzaldehyde (B42025)

Another well-documented synthetic route begins with the commercially available and inexpensive benzaldehyde.[1][6] This process involves two primary transformations: nitration followed by reduction.

  • Nitration : Benzaldehyde is first subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][6] The aldehyde group is a meta-directing deactivator, which favors the introduction of the nitro group (-NO₂) at the 3-position, resulting in the formation of 3-nitrobenzaldehyde.[1][12]

  • Reduction : The resulting 3-nitrobenzaldehyde is then reduced to this compound using one of the chemoselective methods described in Route 1.[6]

G Start Benzaldehyde Intermediate 3-Nitrobenzaldehyde Start->Intermediate Nitration (HNO₃ / H₂SO₄) Product This compound Intermediate->Product Selective Reduction

Route 3: Alternative Historical Methods

While less common, other methods have been explored for the synthesis of aminobenzaldehydes.

  • Oxidation of 3-Aminotoluene : An alternative pathway involves the selective oxidation of the methyl group of 3-aminotoluene (m-toluidine).[1] These methods often necessitate the protection of the amino group to prevent its oxidation during the reaction.[1]

  • Stephen Reaction : The Stephen aldehyde synthesis converts a nitrile into an aldehyde using tin(II) chloride and hydrochloric acid, followed by hydrolysis.[13][14] This reaction could theoretically be applied to 3-aminobenzonitrile (B145674) to yield this compound. The reaction proceeds via an iminium salt intermediate.[15][16]

  • Sommelet Reaction : This reaction produces aldehydes from benzyl (B1604629) halides using hexamine and water.[17][18][19] Starting with 3-aminobenzyl halide, this method could serve as another potential, though less direct, route to the target molecule.[18]

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the primary methods of reducing 3-nitrobenzaldehyde. Yields and reaction times can vary based on specific conditions and scale.

MethodReagents/CatalystSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference(s)
Catalytic HydrogenationH₂ (gas), 10% Pd/CEthanol (B145695)Room Temp - 502 - 8>90[4][5]
Ferrous Sulfate ReductionFeSO₄·7H₂O, NH₄OHWater90< 0.269 - 75[1][11]
Sodium BorohydrideNaBH₄Water75~0.1798[20]
Sodium DisulfideNa₂SₓAqueous EthanolRefluxNot SpecifiedFrequently Cited[1][8][9]
Metal/Acid ReductionFe / HClAqueousNot SpecifiedNot SpecifiedCommonly Used[4][6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzaldehyde[4]

This protocol describes the selective reduction of the nitro group using a palladium catalyst.

Materials:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol% of palladium)

  • Ethanol (to make a 0.5 M solution)

  • Hydrogen gas supply

  • Parr hydrogenator or similar pressure vessel

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde in ethanol to a concentration of 0.5 M.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove any air.

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification N1 Dissolve 3-Nitrobenzaldehyde in Ethanol N2 Add Pd/C Catalyst N1->N2 N3 Seal Vessel & Purge with Nitrogen N2->N3 N4 Introduce H₂ Gas N3->N4 N5 Stir at RT - 50°C (2-8 hours) N4->N5 N6 Monitor by TLC/LC-MS N5->N6 N7 Vent H₂ & Purge with Nitrogen N6->N7 Reaction Complete N8 Filter through Celite® to Remove Catalyst N7->N8 N9 Concentrate Filtrate (Reduced Pressure) N8->N9 N10 Purify Crude Product (Recrystallization) N9->N10

Protocol 2: Nitration of Benzaldehyde[12]

This protocol details the synthesis of the precursor, 3-nitrobenzaldehyde, from benzaldehyde.

Materials:

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Tert-butyl methyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum ether (60-80 °C)

Procedure:

  • Cool 60 mL of concentrated H₂SO₄ in an ice bath.

  • Slowly add 30 g of benzaldehyde to the cooled sulfuric acid while stirring, ensuring the temperature remains low.

  • Prepare the nitrating mixture by carefully adding 22.5 mL of concentrated HNO₃ to 22.5 mL of concentrated H₂SO₄, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the benzaldehyde solution over approximately 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 10 °C, then allow it to warm to room temperature and stir for another 30 minutes.

  • Pour the reaction mixture onto 500 g of crushed ice and stir until the ice has melted. The crude 3-nitrobenzaldehyde will precipitate.

  • Filter the crude product and wash it with water.

  • Dissolve the humid crude product in 25 mL of tert-butyl methyl ether and wash with 25 mL of 5% NaHCO₃ solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent on a rotary evaporator.

  • Recrystallize the residue from a toluene/petroleum ether mixture to obtain pure 3-nitrobenzaldehyde.

Protocol 3: Stephen Aldehyde Synthesis (General Mechanism)[14][16]

This outlines the general mechanistic steps of the Stephen reaction for converting a nitrile to an aldehyde.

Reaction Steps:

  • Salt Formation : Gaseous hydrogen chloride (HCl) is added to the nitrile (R-CN), which reacts to form its corresponding salt.

  • Reduction : The nitrile salt is reduced by a single electron transfer from tin(II) chloride (SnCl₂).

  • Precipitation : The resulting salt precipitates as an aldimine tin chloride complex ([R-CH=NH₂]⁺[SnCl₃]⁻).

  • Hydrolysis : The aldimine complex is hydrolyzed with water. This initially forms a hemiaminal, which is unstable and subsequently eliminates ammonia to yield the final aldehyde (R-CHO).

G Nitrile Nitrile (R-C≡N) Salt Nitrile Salt Nitrile->Salt + HCl Aldimine Aldimine Tin Chloride (Precipitate) Salt->Aldimine + SnCl₂ Hemiaminal Hemiaminal Aldimine->Hemiaminal Hydrolysis (H₂O) Aldehyde Aldehyde (R-CHO) Hemiaminal->Aldehyde - NH₃

References

Spectroscopic Profile of 3-Aminobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Aminobenzaldehyde (CAS No: 1709-44-0), a versatile bifunctional building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical frameworks for spectral interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.82s-1H-CHO
7.29t7.71HAr-H
7.10s-1HAr-H
7.04d7.51HAr-H
6.84dd8.1, 2.01HAr-H
5.43s (br)-2H-NH₂

Solvent: DMSO-d₆, Frequency: 600 MHz

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
192.8C=O (Aldehyde)
149.5C-NH₂ (Aromatic)
137.6C-CHO (Aromatic)
129.8Ar-C
119.3Ar-C
116.6Ar-C
114.9Ar-C

Solvent: DMSO-d₆, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum for this compound is consistent with its structure, showing key absorptions for the amino and aldehyde functionalities.

Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3458, 3365StrongN-H stretching (asymmetric and symmetric)
1685StrongC=O stretching (aldehyde)
1618, 1585Medium-StrongC=C stretching (aromatic)
1475MediumC-H bending (aldehyde)
1305MediumC-N stretching
875, 785StrongC-H out-of-plane bending (aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragments.[1]

Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
121100[M]⁺ (Molecular Ion)
12095[M-H]⁺
9355[M-CO]⁺
9240[M-CHO]⁺
6535[C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and enters the ion source.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection and Data Processing:

    • A detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Methodologies

The following diagrams illustrate the workflows and logical relationships in obtaining and interpreting the spectroscopic data for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound (Solid) NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Mix with KBr & Press Pellet Sample->IR_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

nmr_interpretation cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis Start NMR Spectra (1H & 13C) ChemShift_H Chemical Shift (δ) - Proton Environment Start->ChemShift_H Integration Integration - Proton Ratio Start->Integration Multiplicity Multiplicity - Neighboring Protons Start->Multiplicity Coupling Coupling Constant (J) - Dihedral Angles Start->Coupling ChemShift_C Chemical Shift (δ) - Carbon Environment Start->ChemShift_C NumSignals Number of Signals - Unique Carbons Start->NumSignals Structure Molecular Structure of this compound ChemShift_H->Structure Integration->Structure Multiplicity->Structure Coupling->Structure ChemShift_C->Structure NumSignals->Structure

Caption: Logical flow for NMR spectral interpretation.

ir_interpretation Start IR Spectrum FunctionalGroup Functional Group Region (4000-1500 cm⁻¹) Start->FunctionalGroup Fingerprint Fingerprint Region (<1500 cm⁻¹) Start->Fingerprint NH_Stretch ~3400 cm⁻¹ (N-H Stretch) -> Amino Group FunctionalGroup->NH_Stretch CO_Stretch ~1685 cm⁻¹ (C=O Stretch) -> Aldehyde Group FunctionalGroup->CO_Stretch Aromatic_Stretch ~1600 cm⁻¹ (C=C Stretch) -> Aromatic Ring FunctionalGroup->Aromatic_Stretch Overall_Structure Confirmation of Molecular Structure Fingerprint->Overall_Structure NH_Stretch->Overall_Structure CO_Stretch->Overall_Structure Aromatic_Stretch->Overall_Structure

Caption: Logical flow for IR spectral interpretation.

ms_interpretation Start Mass Spectrum MolIon Molecular Ion Peak (M⁺) - Molecular Weight (121) Start->MolIon Fragmentation Fragmentation Pattern Start->Fragmentation Structure_Confirmation Confirmation of Molecular Formula & Structure MolIon->Structure_Confirmation M_minus_1 [M-H]⁺ (m/z 120) -> Loss of H radical Fragmentation->M_minus_1 M_minus_28 [M-CO]⁺ (m/z 93) -> Loss of CO Fragmentation->M_minus_28 M_minus_29 [M-CHO]⁺ (m/z 92) -> Loss of formyl radical Fragmentation->M_minus_29 M_minus_1->Structure_Confirmation M_minus_28->Structure_Confirmation M_minus_29->Structure_Confirmation

Caption: Logical flow for MS data interpretation.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde (B158843) is a versatile bifunctional organic molecule that serves as a valuable building block in a multitude of synthetic pathways, particularly in the realms of pharmaceuticals, dyes, and materials science.[1][2] Its unique reactivity stems from the presence of two key functional groups on the aromatic ring: a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO). This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by theoretical data, detailed experimental protocols, and visual representations of its chemical behavior.

The strategic placement of the amino group at the meta position relative to the aldehyde group dictates the electronic properties and reactivity of the molecule.[1] The amino group, being an activating group, influences the electron density of the aromatic ring, while the aldehyde group, a deactivating group, withdraws electron density. This interplay governs the molecule's susceptibility to both nucleophilic and electrophilic attack at various sites.

Theoretical Framework: Identifying Electrophilic and Nucleophilic Sites

The inherent reactivity of this compound can be rationalized through the examination of its electronic structure. Computational chemistry provides valuable insights into the electron distribution and orbital energies, which are key determinants of electrophilicity and nucleophilicity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on a molecule's surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and thus susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP map would reveal a high electron density around the nitrogen atom of the amino group, indicating its nucleophilic character. Conversely, the carbonyl carbon of the aldehyde group would exhibit a significant positive potential, highlighting its electrophilic nature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[2][3]

  • Nucleophilic Sites: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have a significant contribution from the lone pair of electrons on the nitrogen atom of the amino group, making it the primary nucleophilic center. The ortho and para positions of the aromatic ring relative to the amino group also exhibit increased electron density due to resonance, making them potential sites for electrophilic aromatic substitution.

  • Electrophilic Sites: The LUMO represents the molecule's ability to accept electrons. The LUMO of this compound is anticipated to be localized on the carbonyl group, with a large coefficient on the carbon atom. This indicates that the carbonyl carbon is the most electrophilic site, readily accepting a pair of electrons from a nucleophile.[4]

Quantitative Reactivity Data

While specific experimental kinetic data for this compound is not extensively available in the literature, computational methods can provide quantitative estimates of its reactivity. The following table summarizes key computed properties that inform the electrophilic and nucleophilic character of the molecule.

ParameterValueSignificance
Topological Polar Surface Area (TPSA) 43.1 ŲThe TPSA is a descriptor of a molecule's polarity and is related to its ability to form hydrogen bonds.[5] A moderate TPSA suggests that this compound can engage in polar interactions, which is relevant for its solubility and reactivity in polar solvents.
XLogP3 1.1XLogP3 is a computed value for the logarithm of the octanol-water partition coefficient, indicating the lipophilicity of the molecule.[5] A positive value suggests a degree of lipophilicity, which can influence its interaction with nonpolar reagents and biological membranes.
Mulliken Atomic Charges N/ASpecific Mulliken charges for this compound are not readily available in the cited literature. However, computational analysis would be expected to show a significant negative charge on the nitrogen atom of the amino group and a significant positive charge on the carbonyl carbon of the aldehyde group, consistent with their respective nucleophilic and electrophilic characters.[6]
HOMO-LUMO Energy Gap N/AA precise value for the HOMO-LUMO gap of this compound is not available in the provided search results. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies on similar aromatic systems suggest that the presence of both electron-donating and electron-withdrawing groups can modulate this gap, influencing the molecule's overall reactivity.[6]
Hammett Substituent Constant (σ) N/AWhile Hammett constants are well-established for many substituents, a specific value for a 3-amino group on a benzaldehyde (B42025) core is not readily found in the literature. The amino group is generally considered electron-donating, which would be reflected in a negative σ value, indicating its activating effect on the aromatic ring towards electrophilic substitution.[7]

Note: "N/A" indicates that specific quantitative data for this compound was not found in the initial search results. The provided interpretations are based on general chemical principles and data from related molecules.

Experimental Protocols

The dual functionality of this compound allows it to participate in a variety of chemical transformations that highlight its electrophilic and nucleophilic nature. The following sections provide detailed experimental protocols for key reactions.

Reaction at the Electrophilic Site: Schiff Base Formation

The reaction of the electrophilic aldehyde group of this compound with a primary amine to form a Schiff base (imine) is a classic example of its reactivity.

Protocol: Synthesis of a Schiff Base from this compound and Aniline (B41778)

Materials:

  • This compound

  • Aniline

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar and magnetic stirrer

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.21 g, 10 mmol) in 20 mL of ethanol.

  • To this solution, add aniline (0.93 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and a stirring bar.

  • Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-3 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Place the flask in an ice bath to induce precipitation of the Schiff base product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator.

  • Characterize the product by melting point determination, FT-IR, and NMR spectroscopy.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound (Electrophile) Carbinolamine Carbinolamine Intermediate This compound->Carbinolamine Nucleophilic Attack Aniline Aniline (Nucleophile) Aniline->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base Dehydration Water Water Carbinolamine->Water

Caption: Reaction pathway for Schiff base formation.

Reactions at the Nucleophilic Site

The amino group of this compound is a potent nucleophile and can undergo various reactions, including acylation and alkylation.

Protocol: N-Acylation of this compound with Acetic Anhydride (B1165640)

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (B92270) (as a base and solvent)

  • Round-bottom flask

  • Stirring bar and magnetic stirrer

  • Ice bath

  • Beaker

  • Dilute Hydrochloric Acid

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.21 g, 10 mmol) in 15 mL of pyridine in a 50 mL round-bottom flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.12 g, 11 mmol) to the cooled solution dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-acetyl-3-formylaniline.

  • Characterize the product by melting point, FT-IR, and NMR spectroscopy.

N_Acylation cluster_reactants Reactants cluster_product Product This compound This compound (Nucleophile) N-acetyl N-acetyl-3-formylaniline This compound->N-acetyl Nucleophilic Acyl Substitution Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->N-acetyl Acetic_Acid Acetic Acid Acetic_Anhydride->Acetic_Acid Bromination_Workflow A Dissolve this compound in Acetic Acid B Cool to 0-5 °C A->B D Add Bromine Solution Dropwise B->D C Prepare Bromine Solution in Acetic Acid C->D E Stir at Room Temperature D->E F Quench with Water E->F G Isolate Product (Filtration) F->G H Purify (Recrystallization) G->H

References

A Comprehensive Technical Guide to 3-Aminobenzaldehyde: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzaldehyde (B158843), a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique structure, incorporating both a nucleophilic amino group and an electrophilic aldehyde moiety, allows for its participation in a diverse range of chemical transformations. This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names, key chemical and physical properties, and detailed experimental protocols for its synthesis and application in the construction of valuable molecular architectures, including Schiff bases, quinolines, and covalent organic frameworks (COFs). This document is intended to be a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and materials science.

Nomenclature and Identification

This compound is known by several alternative names and synonyms in chemical literature and commercial catalogs. A clear understanding of this nomenclature is essential for accurate literature searches and material procurement.

Identifier Type Value
Systematic IUPAC Name This compound
Common Synonyms m-Aminobenzaldehyde, 3-Formylaniline
Other Names Benzaldehyde (B42025), 3-amino-; Benzaldehyde, m-amino-
CAS Number 1709-44-0[1]
Molecular Formula C₇H₇NO[1][2]
Molecular Weight 121.14 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property Value Reference
Appearance Light brown powdery crystals[4]
Melting Point 28-30 °C[1]
Boiling Point 270.311 °C at 760 mmHg[1]
Density 1.172 g/cm³[1]
Solubility Soluble in ether. Decomposes in the presence of a small amount of water into a brown resin.[4]
pKa 3.39 ± 0.10 (Predicted)[1]

Synthesis of this compound

The most prevalent synthetic route to this compound involves the selective reduction of the nitro group of 3-nitrobenzaldehyde (B41214), while preserving the aldehyde functionality.[3] Several reducing agents can be employed for this transformation, each with its own advantages and considerations.

Synthesis of 3-Nitrobenzaldehyde (Precursor)

The precursor, 3-nitrobenzaldehyde, can be synthesized via the nitration of benzaldehyde.

Experimental Protocol:

  • Add 100 g of benzaldehyde to a cooled solution of 85 g of sodium nitrate (B79036) in 200 g of concentrated sulfuric acid.

  • Maintain the temperature below 30-35 °C during the addition.

  • Once the reaction is complete (indicated by the disappearance of the benzaldehyde smell), pour the mixture into ice.

  • Separate the oily layer and wash it with warm water, followed by a dilute sodium hydroxide (B78521) solution.

  • Cool the oil to 10 °C and stir to induce crystallization of 3-nitrobenzaldehyde.

  • Press the solid to remove the 2-nitrobenzaldehyde (B1664092) isomer.

Reduction of 3-Nitrobenzaldehyde

Below are detailed protocols for the reduction of 3-nitrobenzaldehyde to this compound using different reducing systems.

This method is a classic and effective way to reduce aromatic nitro compounds.

Experimental Protocol:

  • The nitro group (-NO₂) at the 3-position of 3-nitrobenzaldehyde is reduced to an amino group (-NH₂) using SnCl₂ in the presence of concentrated hydrochloric acid.[5]

  • The aldehyde group (-CHO) remains unaffected by this reducing agent.[5]

  • After the reaction is complete, the reaction mixture is typically made basic to precipitate the tin salts and liberate the free amine.

  • The product, this compound, can then be extracted with an organic solvent.

This is a cost-effective and robust method for the reduction of nitroarenes.

Experimental Protocol:

  • Start with benzenaldehyde and react it with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the meta position, forming m-nitrobenzaldehyde.[6]

  • Reduce the nitro group to an amino group using iron powder (Fe) and hydrochloric acid (HCl).[6]

  • Alternatively, Fe with NH₄Cl in ethanol (B145695) can be used for an easier conversion of the nitro group to an amine.[7]

  • After the reaction is complete, filter the mixture through celite to remove the metal and then extract the organic compound.[7]

This is a clean and efficient method that often provides high yields.

Experimental Protocol:

  • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.[8]

  • Carefully add 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% of palladium) to the solution.[8]

  • Seal the vessel and purge it with nitrogen gas to remove air.

  • Introduce hydrogen gas and stir the mixture vigorously at room temperature or with gentle heating (up to 50 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[8]

  • Once complete, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.[8]

Comparison of Synthetic Methods
Method Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Remarks
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CEthanol, Methanol25 - 502 - 8> 90Clean reaction with high yield. Requires specialized hydrogenation equipment.[8]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water70 - 1001 - 470 - 85Cost-effective and robust.[8]
Tin(II) Chloride Reduction SnCl₂, HClEthanolReflux1 - 375 - 90Effective, but tin waste can be an issue.
Sodium Dithionite Reduction Na₂S₂O₄Dioxane/Water25 - 502 - 660 - 80Milder conditions.

Key Reactions and Applications

The dual functionality of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds and polymers.

Schiff Base Formation

The reaction of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases (imines). This reaction is a reversible process and is typically catalyzed by acid or base.

Mechanism of Schiff Base Formation:

  • Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a carbinolamine.[3]

  • Dehydration: The carbinolamine then undergoes dehydration to form the imine.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Carbinolamine Carbinolamine This compound->Carbinolamine + R'-NH₂ Primary_Amine R'-NH₂ Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base - H₂O Water H₂O Friedlander_Synthesis o_Aminobenzaldehyde o-Aminobenzaldehyde Aldol_Adduct Aldol Adduct o_Aminobenzaldehyde->Aldol_Adduct Ketone Ketone (with α-methylene) Ketone->Aldol_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H₂O Imine_Intermediate Cyclized Imine Intermediate Unsaturated_Carbonyl->Imine_Intermediate Intramolecular Condensation Quinoline Quinoline Imine_Intermediate->Quinoline - H₂O COF_Synthesis_Workflow Start Start Mix_Monomers Mix Amine and Aldehyde Monomers (including this compound) in Solvent Start->Mix_Monomers Seal_Tube Seal in Pyrex Tube Mix_Monomers->Seal_Tube Freeze_Pump_Thaw Freeze-Pump-Thaw Cycles Seal_Tube->Freeze_Pump_Thaw Heat_Oven Heat in Oven (e.g., 120°C for 3 days) Freeze_Pump_Thaw->Heat_Oven Collect_Solid Collect Solid by Filtration Heat_Oven->Collect_Solid Wash_Dry Wash with Organic Solvent and Dry under Vacuum Collect_Solid->Wash_Dry End Crystalline COF Wash_Dry->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications, particularly in the fields of medicinal chemistry and materials science. Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone. 3-Aminobenzaldehyde (B158843) is a particularly interesting starting material for the synthesis of novel Schiff bases due to its bifunctional nature, possessing both an amino and an aldehyde group. This allows for the creation of diverse molecular architectures with potential biological activities. Schiff bases derived from aromatic amines have demonstrated significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The imine linkage is crucial for these activities, potentially acting through mechanisms such as enzyme inhibition or interaction with cellular macromolecules.[1][4]

These application notes provide detailed protocols for the synthesis of Schiff bases using this compound and summarize their potential applications, with a focus on their biological activities.

Applications of Schiff Bases Derived from this compound

Schiff bases synthesized from this compound are valuable scaffolds in drug discovery and development due to their wide range of pharmacological activities.

Antimicrobial and Antifungal Activity

Schiff bases are well-documented for their efficacy against a variety of bacterial and fungal strains. The mode of action is believed to involve the formation of hydrogen bonds between the azomethine nitrogen and the active centers of cellular constituents, thereby interfering with normal cellular processes.[4] Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.

Anticancer Activity

Numerous Schiff base derivatives have been investigated for their potential as anticancer agents.[3][5] Their cytotoxic effects are often attributed to their ability to interact with DNA, leading to the inhibition of cancer cell proliferation. Some Schiff bases have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[5]

Enzyme Inhibition

The imine group of Schiff bases can interact with the active sites of enzymes, leading to their inhibition. This property makes them attractive candidates for the development of drugs targeting specific enzymes involved in disease pathways. For instance, some Schiff bases have been identified as inhibitors of enzymes like tyrosinase and DNA gyrase.[1][6]

Quantitative Biological Activity Data

The following tables summarize the antimicrobial and anticancer activities of various Schiff bases, providing an indication of the potential efficacy of derivatives of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of various Schiff Bases against Bacterial and Fungal Strains

Compound/Schiff Base DerivativeTest OrganismMIC (µg/mL)Reference
Derived from 5-aminopyrazoles (Compound 1)Staphylococcus epidermidis7.81[1]
Derived from 5-aminopyrazoles (Compound 4)Enterococcus faecalis7.81[1]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneStaphylococcus aureus12.5[1]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMicrococcus luteus25[1]
4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneAspergillus niger12.5[1]
Derived from benzaldehyde (B42025) and 3,3′-diaminodipropylamine (Compound 3c)Candida albicans24[7]
Derived from p-nitrobenzaldehyde and semicarbazide (B1199961) (PC3)Escherichia coli250[2]
Derived from p-nitrobenzaldehyde and semicarbazide (PC3)Staphylococcus aureus62.5[2]
Derived from cinnamaldehyde (B126680) and semicarbazide (PC4)Escherichia coli62.5[2]

Table 2: IC50 Values of various Schiff Bases against Cancer Cell Lines

Compound/Schiff Base DerivativeCancer Cell LineIC50 (µM)Reference
Carbon dot based Schiff bases (CDSBs)Glioma GL26117.9 µg/mL[5]
Carbon dot based Schiff bases (CDSBs)U25114.9 µg/mL[5]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)HeLain µM range[3]
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)MCF-7in µM range[3]
Copper complex of a water-soluble Schiff base (L-Cu)A549 (Lung cancer)12[8]
Zinc complex of a water-soluble Schiff base (L-Zn)A549 (Lung cancer)80[8]
Pyrrolizine Schiff base (Compound 18c)MCF-70.250
Pyrrolizine Schiff base (Compound 18b)HEPG20.784
Copper complex (Cu-27)MCF-728.72[9]
Copper complex (Cu-30)MCF-729.63[9]
Copper complex (Cu-04)Hep-G25.18[9]

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases using this compound. Researchers should optimize these conditions for their specific primary amine or carbonyl compound.

Protocol 1: Conventional Synthesis of a Schiff Base from this compound and Aniline (B41778)

This protocol describes the synthesis of N-(3-formylphenyl)benzenamine.

Materials:

  • This compound

  • Aniline

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.01 mol of this compound in 15 mL of ethanol.

  • In a separate beaker, dissolve 0.01 mol of aniline in 10 mL of ethanol.

  • Add the aniline solution to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized Schiff base using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of a Schiff Base from this compound and a Substituted Amine

This protocol can be adapted for the synthesis of various Schiff bases by reacting this compound with different primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., p-chloroaniline)

  • Toluene (B28343) or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar quantities (e.g., 10 mmol) of this compound and the substituted primary amine in 100 mL of toluene or ethanol in a round-bottom flask.[10]

  • Reflux the reaction mixture for 2-4 hours.[10][11]

  • The product that precipitates upon cooling is collected by filtration.

  • The crude product can be recrystallized from a suitable solvent like ethanol or toluene to obtain the pure Schiff base.[10][12]

  • Dry the product and characterize it using appropriate spectroscopic methods.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Dissolution in Solvent (e.g., Ethanol) Dissolution in Solvent (e.g., Ethanol) This compound->Dissolution in Solvent (e.g., Ethanol) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Dissolution in Solvent (e.g., Ethanol) Mixing and Stirring Mixing and Stirring Dissolution in Solvent (e.g., Ethanol)->Mixing and Stirring Addition of Catalyst (e.g., Acetic Acid) Addition of Catalyst (e.g., Acetic Acid) Mixing and Stirring->Addition of Catalyst (e.g., Acetic Acid) Reflux Reflux Addition of Catalyst (e.g., Acetic Acid)->Reflux Cooling and Precipitation Cooling and Precipitation Reflux->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Schiff Base Schiff Base Drying->Schiff Base Characterization (FT-IR, NMR, MS) Characterization (FT-IR, NMR, MS) Schiff Base->Characterization (FT-IR, NMR, MS)

Caption: General workflow for the synthesis of Schiff bases from this compound.

Proposed Mechanism of Antimicrobial Action

G cluster_cellular_targets Potential Cellular Targets cluster_mechanism Mechanism of Action cluster_outcome Biological Outcome Schiff_Base Schiff Base (-C=N- group) Enzyme_Active_Site Enzyme Active Site (e.g., DNA Gyrase) Schiff_Base->Enzyme_Active_Site Interaction Cell_Wall_Constituents Cell Wall Constituents Schiff_Base->Cell_Wall_Constituents Interaction DNA DNA Schiff_Base->DNA Interaction Hydrogen_Bonding Hydrogen Bonding with Active Site Residues Enzyme_Active_Site->Hydrogen_Bonding Disruption_of_Cell_Wall Disruption of Cell Wall Synthesis Cell_Wall_Constituents->Disruption_of_Cell_Wall DNA_Intercalation DNA Intercalation/ Binding DNA->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition Hydrogen_Bonding->Enzyme_Inhibition Inhibition_of_Replication Inhibition of DNA Replication Enzyme_Inhibition->Inhibition_of_Replication Cell_Lysis Cell Lysis Disruption_of_Cell_Wall->Cell_Lysis Apoptosis Apoptosis DNA_Intercalation->Apoptosis

Caption: Proposed mechanisms of antimicrobial action for Schiff bases.

References

Application Notes & Protocols: Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of 3-Aminobenzaldehyde (B158843):

Extensive literature review indicates that the direct synthesis of the quinazoline (B50416) scaffold from this compound is not a commonly reported or straightforward transformation. The fundamental chemistry of quinazoline formation typically requires the reacting functional groups (an amino group and a carbonyl or nitrile group) to be positioned ortho (in a 1,2 relationship) on the benzene (B151609) ring to facilitate the necessary intramolecular cyclization. In this compound, the amino and aldehyde groups are in a meta (1,3) relationship, which does not favor the direct annulation to form the fused pyrimidine (B1678525) ring characteristic of quinazolines.

Therefore, these application notes will focus on a prevalent and well-documented method for quinazoline synthesis utilizing the isomeric and widely used precursor, 2-aminobenzaldehyde , in multicomponent reactions. This approach is highly relevant for researchers interested in the synthesis of quinazoline derivatives from aminobenzaldehydes.

Application: Multicomponent Synthesis of 2,4-Disubstituted Quinazolines

The synthesis of quinazoline derivatives is of significant interest to researchers in medicinal chemistry and drug development due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A highly efficient and atom-economical method for constructing the quinazoline core is through a one-pot, three-component reaction. This approach involves the condensation of a 2-aminoaryl ketone or aldehyde, a second aldehyde, and a nitrogen source, typically ammonium (B1175870) acetate (B1210297).[5]

This application note details a general protocol for the synthesis of 2,4-disubstituted quinazolines using a 2-aminobenzophenone (B122507), a substituted aromatic aldehyde, and ammonium acetate, often catalyzed by a mild Lewis acid such as molecular iodine.[5][6]

Reaction Principle

The reaction proceeds through an initial condensation of the 2-aminobenzophenone with the aromatic aldehyde to form an imine intermediate. Subsequent reaction with ammonia (B1221849) (from ammonium acetate) and cyclization, followed by oxidation, leads to the formation of the stable aromatic quinazoline ring. Molecular iodine can act as a catalyst to facilitate both the condensation and the final oxidation step.[5][6]

Experimental Protocols

General Protocol for the Iodine-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol is adapted from an efficient method for synthesizing highly functionalized quinazoline derivatives.[6]

Materials:

  • 2-Aminobenzophenone (or a substituted derivative)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Molecular Iodine (I₂)

  • Ethanol (B145695) (or solvent-free conditions)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol).

  • Add molecular iodine (5 mol%) as the catalyst.

  • The reaction can be performed neat (solvent-free) or in a minimal amount of ethanol (e.g., 5 mL).

  • Stir the reaction mixture at a moderate temperature, for example, 40°C.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If performed in ethanol, remove the solvent under reduced pressure.

  • Add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2,4-disubstituted quinazolines using a three-component reaction strategy.

Entry2-Aminoaryl KetoneAldehydeCatalyst/ConditionsYield (%)Reference
12-AminobenzophenoneBenzaldehydeI₂ (5 mol%), 40°C, neat97[6]
22-Aminobenzophenone4-ChlorobenzaldehydeI₂ (5 mol%), 40°C, neat95[6]
32-Aminobenzophenone4-MethoxybenzaldehydeI₂ (5 mol%), 40°C, neat96[6]
42-Aminobenzophenone4-NitrobenzaldehydeI₂ (5 mol%), 40°C, neat92[6]
52-Amino-5-chlorobenzophenoneBenzaldehydeI₂ (5 mol%), 40°C, neat94[6]
62-AminobenzophenoneThiophene-2-carboxaldehydeI₂ (5 mol%), 40°C, neat91[6]
Visualizations

Diagram 1: Reaction Pathway for Quinazoline Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A 2-Aminobenzophenone D Condensation & Cyclization A->D B Aromatic Aldehyde (R-CHO) B->D C Ammonium Acetate (NH4OAc) C->D E Oxidation D->E Intermediate (Dihydroquinazoline) F 2,4-Disubstituted Quinazoline E->F Catalyst (e.g., I2)

Caption: General reaction pathway for the three-component synthesis of quinazolines.

Diagram 2: Experimental Workflow

G Start Combine Reactants (2-Aminobenzophenone, Aldehyde, NH4OAc) and Catalyst (I2) Step1 Heat and Stir (e.g., 40°C) Start->Step1 Step2 Monitor by TLC Step1->Step2 Step3 Work-up (Quench with Na2S2O3, Extract) Step2->Step3 Step4 Purification (Recrystallization or Chromatography) Step3->Step4 End Pure Quinazoline Derivative Step4->End

Caption: A typical experimental workflow for the synthesis and purification of quinazolines.

These notes provide a foundational understanding and a practical starting point for researchers aiming to synthesize quinazoline derivatives. The multicomponent approach is highly versatile, and the specific substrates and conditions can be adapted to generate a wide library of compounds for further investigation in drug discovery and development.

References

Applications of 3-Aminobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde (B158843) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a reactive aldehyde group and a nucleophilic amino group in a meta-substitution pattern on a benzene (B151609) ring, allows for diverse chemical transformations. This makes it a valuable starting material and intermediate in medicinal chemistry for the development of novel therapeutic agents. This document provides an overview of its applications, with a focus on the synthesis of enzyme inhibitors, and includes detailed experimental protocols and data for key derivatives.

Key Applications in Medicinal Chemistry

This compound is a key precursor in the synthesis of various heterocyclic scaffolds and substituted aromatic compounds that exhibit a range of pharmacological activities. Its derivatives have shown potential as:

  • Enzyme Inhibitors: Notably, as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases, which are critical targets in cancer therapy.

  • Anticancer Agents: The scaffold is integral to the development of compounds with cytotoxic effects on cancer cell lines.

  • Antimicrobial Agents: Derivatives of this compound have demonstrated activity against various bacterial strains.

  • Antioxidant Agents: Certain compounds derived from this molecule have shown potential in scavenging free radicals.

The dual functionality of this compound allows for its participation in a variety of reactions, including condensation reactions to form Schiff bases, and multi-component reactions to build complex molecular architectures.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the in vitro inhibitory activities of various compounds synthesized from this compound derivatives or structurally related scaffolds.

Compound ClassSpecific Compound ExampleTargetIC50 ValueReference
Benzamide (B126)3-OxiranylbenzamidePARPPotent Inhibitor (Specific IC50 not provided in abstract)[1]
Isoquinolinone5-Bromoisoquinolin-1-onePARPPotent Inhibitor (Specific IC50 not provided in abstract)[1]
Isoquinolinone5-Iodoisoquinolin-1-onePARPPotent Inhibitor (Specific IC50 not provided in abstract)[1]
Benzamide4-(4-cyanophenoxy)benzamidePARP10Cell permeable inhibitor[2]
Benzamide3-(4-carbamoylphenoxy)benzamidePARP10Cell permeable inhibitor[2]
Benzamide3-Substituted Benzamide Derivative (NS-187)Bcr-Abl KinaseHighly Potent Inhibitor[3]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound scaffolds.

PARP1_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, DNA Ligase III) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor This compound-derived PARP Inhibitor Inhibitor->PARP1 inhibits Bcr_Abl_Inhibition_Pathway Bcr_Abl Bcr-Abl (Constitutively Active Tyrosine Kinase) Substrate Substrate Protein Bcr_Abl->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) Phospho_Substrate->Downstream_Signaling activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition Inhibitor This compound-derived Bcr-Abl Inhibitor Inhibitor->Bcr_Abl inhibits

References

Application Notes and Protocols: 3-Aminobenzaldehyde as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzaldehyde (B158843) is a valuable and versatile precursor in the synthesis of fluorescent probes. Its bifunctional nature, possessing both an amine and an aldehyde group, allows for a variety of chemical modifications to create sophisticated chemosensors. The aromatic scaffold of this compound provides a platform for developing probes with favorable photophysical properties, including high quantum yields and large Stokes shifts. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound and its analogs for the detection of various analytes, such as metal ions and biologically relevant small molecules.

The primary synthetic route to developing fluorescent probes from this compound involves the formation of a Schiff base (imine) through the condensation of its amino group with another aldehyde or ketone, or conversely, the reaction of its aldehyde group with a primary amine. This reaction is often used to link the this compound scaffold to a fluorophore or a specific analyte recognition unit. The resulting Schiff base ligands are often excellent chelators for metal ions, and their coordination can lead to significant changes in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Signaling Mechanisms

Fluorescent probes derived from this compound can operate through several common signaling mechanisms upon interaction with a target analyte:

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the Schiff base ligand restricts the C=N bond isomerization and other non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity ("turn-on" response).

  • Photoinduced Electron Transfer (PET): In the absence of the analyte, a photoinduced electron transfer process from an electron-rich part of the probe (e.g., the amino group) to the excited fluorophore can quench the fluorescence. Upon binding to the analyte, this PET process is inhibited, resulting in fluorescence restoration.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the probe can be modulated by the analyte, leading to a change in the intramolecular charge transfer character of the molecule upon excitation. This can result in a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.

Applications in Research and Drug Development

Fluorescent probes are indispensable tools in various scientific disciplines:

  • Bioimaging: Visualization of the localization and concentration of specific analytes within living cells and tissues.

  • Environmental Monitoring: Detection of heavy metal ions and other pollutants in water and soil samples.

  • Drug Discovery: High-throughput screening of potential drug candidates that modulate the activity of enzymes or the concentration of specific biomarkers.

  • Diagnostics: Development of sensitive and selective assays for the detection of disease markers.

Quantitative Data Summary

The following table summarizes the key performance metrics of representative fluorescent probes synthesized from precursors analogous to this compound. This data is provided to illustrate the potential capabilities of probes derived from this structural motif.

Probe/Precursor AnalogTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection Limit (LOD)Reference Analogs
Salicylaldehyde + PhenylalanineZn²⁺360517Not Specified10 µM[1][2]
2-Hydroxy-1-naphthaldehyde + 8-AminoquinolineAl³⁺Not SpecifiedNot SpecifiedNot Specified3.23 x 10⁻⁸ M[3]
4-(1-Naphthalene-methylene amino) benzoic acidAl³⁺Not SpecifiedNot SpecifiedNot Specified5.4 x 10⁻⁸ M[4]
3-Hydroxyl-4-(1-naphthalene-methylene amino) benzoic acidAl³⁺Not SpecifiedNot SpecifiedNot Specified3.3 x 10⁻⁸ M[4]
Naphthaldehyde + Aminobenzoic acid derivativeCu²⁺Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

General Synthesis of a Schiff Base Fluorescent Probe from this compound

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe by reacting this compound with a fluorophore containing an aldehyde or ketone group.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized fluorophore (e.g., 2-hydroxy-1-naphthaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • To this solution, add a solution of the aldehyde- or ketone-functionalized fluorophore (1 mmol) in absolute ethanol (20 mL).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base probe under vacuum.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G General Synthesis Workflow for a Schiff Base Fluorescent Probe cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Dissolve Dissolve in Ethanol This compound->Dissolve Fluorophore-CHO Fluorophore with Aldehyde/Ketone Fluorophore-CHO->Dissolve Mix Mix Reactants Dissolve->Mix Catalyst Add Acetic Acid (Catalyst) Mix->Catalyst Reflux Reflux (4-6h) Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Probe Purified Schiff Base Fluorescent Probe Dry->Probe

Caption: General synthesis workflow for a Schiff base fluorescent probe.

General Protocol for Metal Ion Sensing using a this compound-Derived Probe

This protocol outlines the general procedure for evaluating the performance of a synthesized fluorescent probe for the detection of a specific metal ion.

Materials:

  • Synthesized fluorescent probe

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Buffer solution (e.g., HEPES, Tris-HCl)

  • Deionized water

  • Stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, etc.)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.

  • Fluorescence Measurements:

    • In a quartz cuvette, prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the appropriate buffer (e.g., HEPES buffer in a DMSO/water mixture).

    • Record the initial fluorescence emission spectrum of the probe solution by exciting at its absorption maximum.

  • Titration with Metal Ion:

    • To the cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Observe the changes in fluorescence intensity or the shift in the emission wavelength.

  • Selectivity Test:

    • Repeat the fluorescence measurement by adding other metal ions to the probe solution to assess its selectivity for the target analyte.

G Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Probe_Stock Prepare Probe Stock Solution (DMSO) Working_Sol Prepare Probe Working Solution (Buffer) Probe_Stock->Working_Sol Metal_Stock Prepare Metal Ion Stock Solutions (H₂O) Add_Metal Add Incremental Amounts of Target Metal Ion Metal_Stock->Add_Metal Initial_Spec Record Initial Fluorescence Spectrum Working_Sol->Initial_Spec Initial_Spec->Add_Metal Record_Spec Record Fluorescence Spectrum after each addition Add_Metal->Record_Spec Analyze Analyze Changes in Fluorescence Record_Spec->Analyze Selectivity Perform Selectivity Test with other Metal Ions Analyze->Selectivity

Caption: Workflow for metal ion detection using a fluorescent probe.

Signaling Pathway Diagram

The following diagram illustrates the general principle of a "turn-on" fluorescent probe for metal ion detection based on the chelation-enhanced fluorescence (CHEF) mechanism.

G Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway Probe Schiff Base Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex + Analyte Emission_Low Non-radiative decay (e.g., C=N isomerization) Probe->Emission_Low Quenched Analyte Metal Ion Analyte Complex->Probe - Analyte (Reversible) Emission_High Fluorescence Emission Complex->Emission_High Enhanced Excitation Excitation (Light Energy) Excitation->Probe Excitation->Complex

Caption: General CHEF signaling pathway for a "turn-on" fluorescent probe.

Conclusion

This compound serves as a highly adaptable and promising precursor for the development of novel fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of sensors for a wide range of analytes with high sensitivity and selectivity. The protocols and data presented, based on well-established principles and analogous systems, provide a solid foundation for researchers to design and implement these powerful analytical tools in their respective fields. The versatility of this precursor opens up numerous possibilities for the development of next-generation fluorescent probes for applications in biology, medicine, and environmental science.

References

Application Notes and Protocols for the Selective Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in 3-nitrobenzaldehyde (B41214) to an amine is a crucial transformation in organic synthesis, yielding the versatile intermediate 3-aminobenzaldehyde. This compound serves as a key building block in the development of various pharmaceuticals and fine chemicals.[1] The primary challenge in this synthesis is the chemoselective reduction of the nitro functionality without affecting the aldehyde group.[1] This document provides detailed protocols for three common and effective methods to achieve this conversion: catalytic hydrogenation, metal/acid reduction, and sodium dithionite (B78146) reduction.[1] The selection of a specific method often depends on the scale of the reaction, available equipment, and desired product purity.[1]

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the different methods used to reduce 3-nitrobenzaldehyde. Yields and reaction times can vary depending on the specific reaction conditions and scale.[1]

Method Reagents Solvent Temperature (°C) Time (h) Yield (%) Advantages & Disadvantages
Catalytic Hydrogenation H₂ (gas), 5-10% Pd/CEthanol (B145695), Methanol25 - 502 - 8> 90Advantages: Clean reaction with high yield.[1] Disadvantages: Requires specialized hydrogenation equipment.[1]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water70 - 1001 - 470 - 85Advantages: Cost-effective and robust.[1] Disadvantages: Workup involves filtration of iron salts and neutralization.[1]
Sodium Dithionite Reduction Na₂S₂O₄, NaHCO₃DMF/Water, Ethanol/Water45 - 903 - 2470 - 90Advantages: Mild conditions and good functional group tolerance.[1] Disadvantages: Success can depend on the quality of the sodium dithionite.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon catalyst for a highly efficient and selective reduction.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.[1]

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.[1]

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas multiple times to remove any air.[1]

  • Introduce hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with a small amount of ethanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.[1]

  • The crude product can be further purified by recrystallization or column chromatography.[1]

Protocol 2: Iron/Acid Reduction

This is a classic, cost-effective, and robust method for nitro group reduction using iron powder in an acidic medium.[1][2]

Materials:

  • 3-Nitrobenzaldehyde

  • Iron powder (fine grade)

  • Hydrochloric acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 ratio).[3]

  • Add iron powder (typically 3-5 equivalents).

  • With vigorous stirring, slowly add concentrated HCl or glacial acetic acid (a catalytic amount to initiate the reaction, then added portion-wise).[3]

  • Heat the reaction mixture to reflux (70-100 °C) and maintain for 1-4 hours.[1] The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and basify to a pH of 8-9 with a saturated sodium bicarbonate or dilute sodium hydroxide solution to precipitate any dissolved iron salts.[3]

  • Extract the aqueous mixture with ethyl acetate (3x).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 3-Nitrobenzaldehyde, Ethanol/Water, and Iron Powder in a Round-Bottom Flask B Add HCl or Acetic Acid with Vigorous Stirring A->B C Heat Mixture to Reflux (70-100 °C) for 1-4 hours B->C D Monitor Progress by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter through Celite® to Remove Iron Salts E->F G Concentrate Filtrate F->G H Basify with NaHCO₃/NaOH G->H I Extract with Ethyl Acetate H->I J Dry and Concentrate Organic Layers I->J K This compound (Final Product) J->K

Caption: Workflow for the reduction of 3-nitrobenzaldehyde using iron and acid.

Protocol 3: Sodium Dithionite Reduction

This protocol uses the milder reducing agent sodium dithionite, which offers good functional group tolerance.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.0 eq) in a mixture of DMF and water (e.g., 2:1 ratio) in a round-bottom flask.

  • Add sodium bicarbonate (2-3 equivalents) to the solution to maintain a basic pH.[4]

  • In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.

  • Add the sodium dithionite solution dropwise to the stirred solution of 3-nitrobenzaldehyde at a controlled temperature (e.g., 45-50 °C).[1][5]

  • After the addition is complete, continue stirring the mixture at the same temperature or heat to reflux (up to 90 °C) for 3-24 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the product with ethyl acetate (3x).[6]

  • Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purify the product as needed by column chromatography or recrystallization.

References

The Pivotal Role of 3-Aminobenzaldehyde in Modern Dye Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Aminobenzaldehyde, a versatile bifunctional aromatic compound, is a critical intermediate in the synthesis of a diverse array of dyes. Its unique molecular architecture, featuring both a reactive aldehyde and a nucleophilic amino group, allows for its participation in a variety of chemical transformations, leading to the creation of azo dyes, Schiff base dyes, and heterocyclic colorants. These dyes find extensive applications across various sectors, including textiles, research, and diagnostics. This document provides detailed application notes and experimental protocols for the synthesis of various dye classes utilizing this compound, aimed at researchers, scientists, and professionals in drug development.

A Versatile Building Block for Chromophore Development

The dual functionality of this compound is the cornerstone of its utility in dye chemistry. The amino group serves as a primary amine for diazotization-coupling reactions to form vibrant azo dyes. Simultaneously, the aldehyde group is readily available for condensation reactions, particularly for the synthesis of Schiff bases and for participating in cyclization reactions to form heterocyclic systems. This adaptability makes this compound a valuable precursor for generating a broad spectrum of chromophoric structures with tunable properties.

Synthesis of Azo Dyes from this compound

Azo dyes are the largest and most versatile class of synthetic organic dyes. The synthesis of azo dyes using this compound involves a two-step process: diazotization of the amino group followed by coupling with a suitable coupling component.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol outlines the synthesis of a representative azo dye by coupling diazotized this compound with β-naphthol.

Materials:

Procedure:

  • Diazotization of this compound:

    • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, ensuring the temperature remains between 0-5 °C.

    • Continue stirring the mixture for an additional 15-20 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately.

  • Azo Coupling Reaction:

    • Dissolve the chosen coupling component, β-naphthol, in an aqueous solution of sodium hydroxide.

    • Cool the solution of the coupling component to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

    • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

    • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for a Representative Azo Dye:

PropertyValue
Yield 85-95%
Melting Point Variable
λmax (in DMF) Variable
Molar Extinction Coefficient (ε) Variable

Note: The specific values for melting point, λmax, and molar extinction coefficient will vary depending on the coupling component used.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium_Salt 3-Formylbenzenediazonium Chloride This compound->Diazonium_Salt  NaNO₂, HCl, 0-5°C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye  NaOH, 0-5°C Coupling_Component β-Naphthol Coupling_Component->Azo_Dye

Figure 1. General workflow for the synthesis of azo dyes from this compound.

Synthesis of Schiff Base Dyes

Schiff base dyes are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine or azomethine group (-C=N-) is a key chromophoric component.

Experimental Protocol: Synthesis of a Schiff Base Dye

This protocol describes the synthesis of a Schiff base dye from this compound and aniline (B41778).

Materials:

  • This compound

  • Aniline

  • Ethanol or Toluene (B28343)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and aniline in ethanol or toluene in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for a Representative Schiff Base Dye:

PropertyValue
Yield 60-80%
Melting Point Variable
IR (ν C=N) 1615-1630 cm⁻¹
¹H NMR (δ CH=N) 8.0-8.5 ppm

Note: The specific values will vary depending on the amine used in the condensation reaction.

Schiff_Base_Synthesis This compound This compound Schiff_Base Schiff Base Dye This compound->Schiff_Base Reflux, Catalyst Primary_Amine Primary Amine (e.g., Aniline) Primary_Amine->Schiff_Base

Figure 2. Synthesis of Schiff base dyes via condensation reaction.

Synthesis of Heterocyclic Dyes: Knoevenagel Condensation

This compound can also serve as a precursor for heterocyclic dyes through reactions like the Knoevenagel condensation. In this reaction, the aldehyde group condenses with an active methylene (B1212753) compound, which can be followed by cyclization to form a heterocyclic ring system that is part of the chromophore.

Experimental Protocol: Knoevenagel Condensation for Dye Synthesis

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with malononitrile (B47326).

Materials:

  • This compound

  • Malononitrile

  • Ethanol or other suitable solvent

  • Basic catalyst (e.g., piperidine (B6355638), triethylamine)

Procedure:

  • Dissolve this compound and an equimolar amount of malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of a weak base such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or under gentle reflux for a specified time, monitoring the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization.

Quantitative Data for a Representative Knoevenagel Product:

PropertyValue
Yield High
Melting Point Variable
IR (ν C≡N) ~2220 cm⁻¹
IR (ν C=C) ~1600 cm⁻¹

Note: The resulting product from this initial condensation can often be used as an intermediate for further cyclization reactions to form more complex heterocyclic dyes.

Knoevenagel_Condensation This compound This compound Intermediate Condensation Product This compound->Intermediate Base Catalyst Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Heterocyclic_Dye Heterocyclic Dye Intermediate->Heterocyclic_Dye Cyclization

Figure 3. Pathway to heterocyclic dyes via Knoevenagel condensation.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of a wide variety of dyes. Its bifunctional nature allows for the straightforward creation of azo, Schiff base, and heterocyclic dye systems. The protocols outlined in this document provide a foundational framework for researchers to explore the rich and diverse chemistry of this valuable building block in the development of novel colorants and functional molecules.

Contact:

[Title]

[Organization]

[Email]

[Phone Number]

Application Notes and Protocols for the Synthesis of Agrochemicals Using 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential agrochemical compounds derived from 3-Aminobenzaldehyde. This document outlines detailed experimental protocols for the synthesis of Schiff bases with potential fungicidal activity and quinazolinone derivatives as potential herbicides. The information is curated for professionals in agrochemical research and development.

Introduction

This compound is a versatile bifunctional molecule containing both an amino and an aldehyde group, making it a valuable building block in organic synthesis.[1][2] Its dual reactivity allows for the construction of a wide array of heterocyclic and non-heterocyclic compounds with potential biological activities.[1] In the context of agrochemical development, this compound serves as a key precursor for the synthesis of novel fungicides, herbicides, and insecticides.[3]

Synthesis of Potential Fungicides: Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties. The imine or azomethine group (-C=N-) is a critical pharmacophore that can be readily synthesized from this compound.

General Synthetic Pathway for Schiff Bases

The synthesis of Schiff bases from this compound involves a condensation reaction with a suitable primary amine, often catalyzed by a weak acid.

Schiff_Base_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate + R-NH2 Primary_Amine R-NH2 Primary_Amine->Intermediate Schiff_Base Schiff Base (Potential Fungicide) Intermediate->Schiff_Base - H2O Water H2O Intermediate->Water

Caption: General reaction scheme for the synthesis of Schiff bases from this compound.

Experimental Protocol: Synthesis of a Schiff Base Derivative from this compound and 2-Amino-5-methylthiazole

This protocol describes the synthesis of a novel Schiff base with potential fungicidal activity.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-methylthiazole (1.0 eq)

  • Ethanol (B145695) (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.21 g (10 mmol) of this compound in 30 mL of ethanol.

  • To this solution, add 1.14 g (10 mmol) of 2-Amino-5-methylthiazole.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative in a desiccator.

Quantitative Data: Antimicrobial Activity of Representative Schiff Bases
Compound IDTarget MicroorganismMIC (µg/mL)
Schiff Base 1Staphylococcus aureus24 - 49
Schiff Base 2Candida albicans24
Schiff Base 3Escherichia coli> 100

Note: The data presented is for analogous compounds and should be used as a reference for the potential activity of this compound-derived Schiff bases.

Synthesis of Potential Herbicides: Quinazolinone Derivatives

Quinazolinone and its derivatives are a class of heterocyclic compounds known for their diverse biological activities, including herbicidal effects. The synthesis can be approached through the reaction of an anthranilic acid derivative (which can be synthesized from this compound) with an appropriate reagent.

General Synthetic Pathway for Quinazolinones

A plausible synthetic route to quinazolinone derivatives from this compound involves the oxidation of the aldehyde to a carboxylic acid, followed by cyclization with formamide (B127407) or another suitable reagent.

Quinazolinone_Synthesis This compound This compound 3-Aminobenzoic_Acid 3-Aminobenzoic Acid This compound->3-Aminobenzoic_Acid Oxidation (e.g., KMnO4) Quinazolinone Quinazolinone Derivative (Potential Herbicide) 3-Aminobenzoic_Acid->Quinazolinone + Formamide (Cyclization)

Caption: Proposed synthetic pathway for quinazolinone derivatives from this compound.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

This protocol outlines a potential synthesis of a quinazolinone core structure starting from 3-Aminobenzoic acid, which can be obtained from this compound.

Materials:

  • 3-Aminobenzoic Acid (1.0 eq)

  • Formamide (excess)

  • Round-bottom flask with a distillation setup

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix 1.37 g (10 mmol) of 3-Aminobenzoic acid with 10 mL of formamide.

  • Heat the mixture to 120-130 °C for 4-5 hours.

  • During the reaction, water will be formed and should be removed by distillation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified quinazolinone derivative.

Quantitative Data: Herbicidal Activity of Representative Quinazolinone Derivatives

The following table presents the herbicidal activity (GR50 values) of some quinazolinone derivatives against common weeds. This data illustrates the potential of this class of compounds as herbicides, although the specific compounds listed are not direct derivatives of this compound.

Compound IDTarget Weed SpeciesGR50 (g a.i./ha)
Quinazolinone AEchinochloa crus-galli0.15 - 19.39
Quinazolinone BLeptochloa chinensis7.82 - 49.92

Note: GR50 is the dose of herbicide required to cause a 50% reduction in plant growth. The data is for analogous compounds.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway for a Fungicide

The diagram below illustrates a hypothetical signaling pathway for a fungicide that inhibits a key enzyme in a fungal pathogen.

Fungicide_Pathway cluster_fungus Fungal Cell Enzyme Target Enzyme (e.g., Succinate Dehydrogenase) Metabolic_Pathway Essential Metabolic Pathway Enzyme->Metabolic_Pathway Catalyzes Cell_Death Fungal Cell Death Metabolic_Pathway->Cell_Death Leads to Fungicide This compound-derived Fungicide Fungicide->Enzyme Inhibits

Caption: Hypothetical mechanism of action for a fungicide derived from this compound.

Experimental Workflow for Agrochemical Screening

The following workflow outlines the typical steps involved in the screening and evaluation of new agrochemical candidates.

Agrochemical_Workflow Synthesis Synthesis of Derivatives from this compound Primary_Screening Primary Screening (In vitro assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Greenhouse trials) Primary_Screening->Secondary_Screening Active Compounds Field_Trials Field Trials Secondary_Screening->Field_Trials Promising Candidates Lead_Optimization Lead Optimization Field_Trials->Lead_Optimization Efficacious Compounds Lead_Optimization->Synthesis Structure-Activity Relationship Studies

Caption: A typical workflow for the discovery and development of new agrochemicals.

Conclusion

This compound is a promising starting material for the synthesis of novel agrochemicals. The synthetic routes to Schiff bases and quinazolinones outlined in these application notes provide a solid foundation for the development of new fungicidal and herbicidal agents. Further research, including comprehensive biological screening and structure-activity relationship studies, is warranted to fully explore the potential of this compound derivatives in agriculture.

References

Application Notes and Protocols for Condensation Reactions with 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for key condensation reactions involving 3-Aminobenzaldehyde. This versatile building block, possessing both a nucleophilic amine and an electrophilic aldehyde group, is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to pharmaceutical and materials science research. The following protocols for Schiff Base Formation, Knoevenagel Condensation, and Three-Component Reactions are presented with quantitative data and workflow visualizations.

Schiff Base (Imine) Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is fundamental in the synthesis of various ligands for metal complexes, biologically active compounds, and intermediates for further synthetic transformations. The reaction of this compound with a primary amine results in the formation of an imine bond (-C=N-).

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol details the synthesis of a representative Schiff base by reacting this compound with a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Toluene (B28343) (or Methanol/Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica (B1680970) gel for desiccator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 100 mL of toluene.

  • Add an equimolar amount (10 mmol) of the selected primary amine (e.g., aniline) to the solution.

  • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filter the hot reaction mixture to collect the solid product.[1]

  • Recrystallize the crude product from a suitable solvent, such as toluene or ethanol (B145695), to achieve high purity.[1][2]

  • Dry the purified crystals in a desiccator over silica gel.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, FT-IR, Mass Spectrometry, and melting point determination). The formation of the imine is confirmed by a characteristic ¹H NMR singlet for the azomethine proton (-N=CH) and the appearance of an IR band in the region of 1586-1621 cm⁻¹.[2][3]

Data Presentation: Schiff Base Synthesis Parameters

The following table summarizes typical reaction conditions and yields for Schiff base syntheses involving aromatic aldehydes and amines, analogous to the reaction with this compound.

Aldehyde ComponentAmine ComponentSolventReaction Time (h)Yield (%)Reference
2-chlorobenzaldehyde3-aminophenolToluene247[1]
4-nitrobenzaldehyde3-aminophenolToluene257[1]
4-methoxybenzaldehyde3-aminophenolToluene261[1]
Benzaldehyde3-aminophenolMethanol1Good[2]

Visualization: Schiff Base Formation Workflow

Schiff_Base_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification A Combine this compound and Primary Amine in Solvent B Heat to Reflux (2-4 hours) A->B Heat C Cool to Room Temperature B->C Completion D Filter Precipitate C->D E Recrystallize Product D->E F Dry and Characterize E->F

Caption: General workflow for the synthesis of a Schiff base.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[4] It is a highly effective method for forming carbon-carbon double bonds.[5] The aldehyde functionality of this compound readily participates in this reaction with compounds containing an acidic methylene group (e.g., malononitrile, diethyl malonate).

Experimental Protocol: Knoevenagel Condensation of this compound

This protocol describes a general procedure for the Knoevenagel condensation using a basic catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Ethanol or other suitable solvent

  • Basic catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • To a 25 mL round-bottom flask, add the active methylene compound (1.0 mmol) and 10 mL of ethanol.

  • Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or a pinch of ammonium acetate).[6]

  • Stir the mixture to ensure homogeneity.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often rapid, and the product may precipitate within minutes to a few hours. Monitor the reaction via TLC.[5]

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.[5]

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.[5]

  • Dry the purified product and characterize it by analytical methods (NMR, IR, MS, M.P.).

Data Presentation: Knoevenagel Condensation Conditions

The table below outlines various conditions for the Knoevenagel condensation, demonstrating the versatility of this reaction with different catalysts and solvents.

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
Substituted BenzaldehydesMalononitrilePiperidineEthanolRoom Temp.High[5]
Substituted BenzaldehydesMalononitrileNoneWater50 °CHigh[5]
Substituted BenzaldehydesMalonic AcidAmmonium BicarbonateSolvent-FreeHeatHigh[5]
Aromatic AldehydesMalononitrileAmmonium Acetate (B1210297)Solvent-Free (Sonicator)Room Temp.>90[6]

Visualization: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (Z-CH2-Z) C Carbanion/Enolate (Z-CH(-)-Z) A->C Deprotonation B Base (B:) E Aldol-type Intermediate C->E Attack on Carbonyl D This compound F α,β-unsaturated Product E->F - H2O

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Three-Component Reaction (Synthesis of α-Aminophosphonates)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[7][8] this compound can serve as a key component in such reactions. A prominent example is the synthesis of α-aminophosphonates, which are important for their biological activities. This reaction typically involves an aldehyde, an amine, and a dialkyl phosphite (B83602).

Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonate

This protocol describes a general, often catalyst-free, method for synthesizing an α-aminophosphonate using this compound.

Materials:

  • This compound

  • A primary or secondary amine (e.g., aniline, morpholine)

  • Diethyl phosphite (or other dialkyl phosphite)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, combine this compound (1 mmol), the chosen amine (1 mmol), and diethyl phosphite (1 mmol).

  • Stir the mixture at room temperature. Note: For less reactive substrates, gentle heating (50-80 °C) or the addition of a catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid) may be required to facilitate the reaction.

  • The reaction is typically monitored by TLC. The formation of a solid product often indicates the progress of the reaction.

  • Continue stirring for 2-12 hours, or until the starting materials are consumed.

  • If a precipitate forms, collect it by vacuum filtration. If the product is dissolved, the solvent (if any) can be removed under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., cold ether or a hexane/ethyl acetate mixture) to remove impurities.

  • Recrystallize the product to obtain the pure α-aminophosphonate.

  • Characterize the final product using appropriate analytical techniques (¹H, ¹³C, ³¹P NMR, IR, and MS).

Data Presentation: Representative Three-Component Reactions

The following table provides examples of conditions used for the synthesis of α-aminophosphonates, which can be adapted for reactions with this compound.

AldehydeAminePhosphite SourceCatalyst/ConditionsYield (%)
BenzaldehydeAnilineDiethyl phosphiteNeat, 50 °C95
4-ChlorobenzaldehydeBenzylamineDimethyl phosphiteNeat, Room Temp.92
3-NitrobenzaldehydeMorpholineDiethyl phosphiteInCl₃, CH₂Cl₂, Room Temp.88
Aromatic AldehydesAromatic AminesDiethyl phosphiteNeat, 80 °C85-95

Visualization: Logical Flow of a Three-Component Reaction

MCR_Logic cluster_reaction One-Pot Synthesis A This compound (Component A) Mix Mix A + B + C (Neat or in Solvent) A->Mix B Amine (Component B) B->Mix C Phosphite (Component C) C->Mix React Stir at RT or Heat Mix->React Isolate Isolate & Purify React->Isolate Product α-Aminophosphonate Product Isolate->Product

Caption: Logical workflow for a one-pot three-component synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminobenzaldehyde Handling and Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminobenzaldehyde, focusing on preventing its decomposition in aqueous solutions.

Troubleshooting Guide: Preventing Decomposition of this compound in Water

Researchers may encounter issues with the stability of this compound in aqueous media, often observed as the formation of a brown resin, polymerization, or oxidation.[1][2][3] This guide provides a systematic approach to troubleshoot and prevent these degradation pathways.

Visual Troubleshooting Workflow

Below is a troubleshooting workflow to diagnose and resolve common stability issues with this compound in aqueous solutions.

G cluster_0 Start: this compound Instability Observed cluster_1 Initial Checks cluster_2 Primary Degradation Pathways cluster_3 Solutions cluster_4 Verification start Observation: - Brown resin formation - Solution discoloration - Unexpected reaction products check_storage Verify Storage Conditions: - 2-8°C - Tightly sealed container - Dry, cool, well-ventilated area start->check_storage check_water Assess Water Quality: - Use deionized, distilled, and degassed water start->check_water oxidation Issue: Oxidation (Aldehyde to Carboxylic Acid) check_storage->oxidation polymerization Issue: Polymerization/Decomposition (Brown Resin Formation) check_water->polymerization sol_inert Implement Inert Atmosphere: - Purge solvent with N2 or Ar - Work under an inert blanket oxidation->sol_inert sol_ph Control pH: - Maintain neutral to slightly acidic pH (e.g., pH 5-7) - Use appropriate buffer system oxidation->sol_ph polymerization->sol_ph sol_protect Protect Aldehyde Group: - Form a cyclic acetal (B89532) with ethylene (B1197577) glycol polymerization->sol_protect verify Monitor Stability: - Use analytical techniques (TLC, GC-MS) to confirm the absence of degradation products sol_inert->verify sol_ph->verify sol_protect->verify

Caption: Troubleshooting workflow for this compound stability.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in water turned brown and formed a precipitate. What is happening?

A1: The formation of a brown resinous material is a common sign of this compound decomposition in the presence of water.[1][2][3] This is often due to self-polymerization, which can be catalyzed by impurities, light, or exposure to air. The aldehyde and amine functionalities of the molecule can react with each other, leading to complex polymeric structures.

Q2: I observe an unexpected acidic impurity in my reaction mixture. What could be the cause?

A2: The aldehyde group in this compound is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 3-aminobenzoic acid.[4] This oxidation can be promoted by dissolved oxygen in the aqueous solvent, exposure to air, or basic pH conditions.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container in a dry and well-ventilated area.[5] It is crucial to protect it from moisture and oxygen.

Q4: How does pH affect the stability of this compound in water?

A4: The stability of aminobenzaldehydes is often pH-dependent.[6] While specific data for the 3-isomer is limited, generally, basic conditions can promote the oxidation of the aldehyde group. Neutral to slightly acidic conditions (pH 5-7) are often preferable to minimize degradation. It is recommended to perform stability studies across a range of pH values if you are working with buffered solutions.

Q5: Can I use protecting groups to improve the stability of this compound in my aqueous reaction?

A5: Yes, protecting the highly reactive aldehyde group is an effective strategy. The formation of an acetal, particularly a cyclic acetal using a diol like ethylene glycol, is a common and effective method. Acetals are stable in neutral to basic aqueous solutions and can be readily removed under acidic conditions to regenerate the aldehyde.[5][7][8]

Data Presentation: Summary of this compound Stability

ConditionExpected StabilityPrimary Decomposition Pathway(s)Recommended Mitigation Strategy
Aqueous Solution (Neutral pH, Air) PoorOxidation, PolymerizationWork under an inert atmosphere, control pH.
Aqueous Solution (Acidic pH, Air) ModeratePotential for hydrolysis of imine intermediates if formed.Optimize pH, consider protecting groups.
Aqueous Solution (Basic pH, Air) Very PoorAccelerated Oxidation, PolymerizationAvoid basic conditions, use pH control.
Aqueous Solution (Neutral pH, Inert Atmosphere) ImprovedPolymerizationProtect the aldehyde group (acetal formation).
Aqueous Solution with Aldehyde Protecting Group (e.g., Acetal) GoodMinimal-

Experimental Protocols

Protocol 1: Protection of this compound as a Cyclic Acetal

This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality of this compound, enhancing its stability in subsequent aqueous reactions.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 equivalents)

  • Toluene (or another suitable aprotic solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound in toluene.

  • Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected this compound (a cyclic acetal).

Deprotection: The acetal can be removed to regenerate the aldehyde by stirring the protected compound in a mixture of acetone (B3395972) and aqueous HCl at room temperature.

Diagram of Decomposition Pathways

The following diagram illustrates the primary decomposition pathways of this compound in an aqueous environment.

G cluster_0 This compound cluster_1 Decomposition Products A This compound B 3-Aminobenzoic Acid (Oxidation Product) A->B O2, H2O (Oxidation) C Polymeric Resin (Decomposition/Polymerization) A->C H2O (Decomposition/ Polymerization)

References

purification of 3-Aminobenzaldehyde by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Aminobenzaldehyde (B158843) by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is prone to several issues during purification. Its amino group makes it susceptible to oxidation, which can lead to coloration of the product. The compound can also undergo self-condensation or polymerization, especially in the presence of acid or heat, forming intractable tars or resins.[1] Furthermore, it is reported to decompose into a brown resin in the presence of even small amounts of water.[2]

Q2: How can I minimize the degradation of this compound during purification?

A2: To minimize degradation, it is crucial to work quickly and avoid prolonged exposure to heat and air. Using degassed solvents and performing manipulations under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation. It is also advisable to use solvents that are free of water and acids. For column chromatography, deactivating the silica (B1680970) gel with a base like triethylamine (B128534) can help prevent degradation on the column.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities depend on the synthetic route used. If prepared by the reduction of 3-nitrobenzaldehyde, unreacted starting material and side-products from the reduction can be present. Polymeric condensation products of this compound itself are also a major impurity.[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification and assessing the purity of fractions. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure of the purified product and identifying any residual impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of the better solvent (ethanol) to reduce saturation, and allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Concentrate the solution by boiling off some of the solvent. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Formation of a brown resin Decomposition of this compound, likely due to the presence of water or prolonged heating.Ensure anhydrous solvents are used. Minimize the time the solution is heated. Consider using a lower boiling point solvent system if possible.
Low recovery of purified product Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Product is still colored after recrystallization Co-crystallization of colored impurities.Consider a pre-purification step like a charcoal treatment of the hot solution before crystallization. However, be aware that charcoal can also adsorb the desired product, potentially lowering the yield.
Column Chromatography
Problem Possible Cause Solution
Streaking of the compound on the TLC plate and column The amino group is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of the product from impurities The solvent system is not optimal.Systematically vary the ratio of ethyl acetate (B1210297) to hexane (B92381) to achieve a good separation on the TLC plate (aim for an Rf of 0.2-0.4 for the desired product). A gradient elution from a less polar to a more polar solvent system may be necessary.
The compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol (B129727) could be added to the eluent in small proportions.
The product elutes as a broad band, leading to mixed fractions The column was not packed properly, or the initial sample band was too diffuse.Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column as a narrow band.
The product appears to be decomposing on the column (color change) The compound is unstable on silica gel.Deactivate the silica gel with triethylamine before packing the column. Work quickly and avoid letting the column run dry.

Quantitative Data Summary

Parameter Value Source
Melting Point 28-30 °C[2]
Boiling Point 270.3 °C (Predicted)LookChem
Solubility Soluble in polar solvents like water and alcohols. Soluble in ether.[2][3]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol (B145695)/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with varying ratios of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.4 for this compound. Add 0.1-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (with triethylamine) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing ethyl acetate concentration can be used to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Crude this compound choose_method Choose Purification Method start->choose_method recrystallization Recrystallization choose_method->recrystallization Solid chromatography Column Chromatography choose_method->chromatography Oily or complex mixture recrystallization_protocol Follow Recrystallization Protocol recrystallization->recrystallization_protocol chromatography_protocol Follow Chromatography Protocol chromatography->chromatography_protocol check_purity_recrystallization Check Purity (TLC, MP) recrystallization_protocol->check_purity_recrystallization check_purity_chromatography Check Purity (TLC) chromatography_protocol->check_purity_chromatography pure_product Pure Product check_purity_recrystallization->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization check_purity_recrystallization->troubleshoot_recrystallization Impure check_purity_chromatography->pure_product Pure troubleshoot_chromatography Troubleshoot Chromatography check_purity_chromatography->troubleshoot_chromatography Impure oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out streaking Streaking on TLC? troubleshoot_chromatography->streaking no_crystals No Crystals? oiling_out->no_crystals No add_more_good_solvent Reheat, add more 'good' solvent, cool slowly oiling_out->add_more_good_solvent Yes evaporate_solvent Evaporate some solvent, scratch flask, seed no_crystals->evaporate_solvent Yes poor_separation Poor Separation? streaking->poor_separation No add_triethylamine Add triethylamine to eluent streaking->add_triethylamine Yes optimize_eluent Optimize eluent ratio poor_separation->optimize_eluent Yes add_more_good_solvent->recrystallization_protocol evaporate_solvent->recrystallization_protocol add_triethylamine->chromatography_protocol optimize_eluent->chromatography_protocol

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aminobenzaldehyde Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Schiff bases from 3-Aminobenzaldehyde (B158843).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Q1: Why is my product yield extremely low or non-existent?

A: Low to no product yield is a common issue in Schiff base synthesis and can often be attributed to one or more of the following factors:

  • Presence of Water: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[1] If water is not effectively removed from the reaction medium, the equilibrium will favor the reactants, leading to poor yields.

  • Impure Reactants: The purity of both this compound and the corresponding amine or aldehyde is critical. Impurities can interfere with the reaction or lead to unwanted side products.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst plays a crucial role in the reaction's success. Aromatic aldehydes like this compound are generally reactive, but optimization of these parameters is often necessary.

  • Incorrect Stoichiometry: An improper molar ratio of the reactants can result in a low yield of the desired product.

  • Self-Condensation/Polymerization: this compound has a known tendency to undergo self-condensation or polymerization, especially in the presence of acid or water, forming a polyiminobenzylidene resin.[2][3]

Q2: My reaction appears to be incomplete, with significant starting material remaining after a prolonged reaction time. What should I do?

A: An incomplete reaction is often a sign that the reaction equilibrium has been reached without full conversion of the starting materials. To drive the reaction forward, consider the following:

  • Water Removal: Implement a method to continuously remove water from the reaction. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343).[1]

    • Adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or 4 Å molecular sieves to the reaction mixture.

  • Catalyst Optimization: While the reaction can sometimes proceed without a catalyst, adding a catalytic amount of a weak acid, such as glacial acetic acid, can significantly increase the reaction rate.

  • Temperature Adjustment: Increasing the reaction temperature by refluxing the solvent can help to overcome the activation energy barrier and drive the reaction to completion.

Q3: The isolated product is an oily or tar-like substance instead of a crystalline solid. How can I purify my product?

A: The formation of an oil or tar can be due to impurities or the inherent physical properties of the Schiff base. Here are some purification strategies:

  • Recrystallization: This is the most common method for purifying solid organic compounds. Experiment with different solvent systems to find one in which your Schiff base is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of Schiff bases include ethanol (B145695), methanol, and toluene.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate the desired product from impurities and unreacted starting materials.

  • Trituration: If the product is an oil, it can sometimes be induced to crystallize by trituration. This involves repeatedly "washing" the oil with a solvent in which it is insoluble, which can help to remove impurities and encourage crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound Schiff base formation?

A: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Schiff base synthesis include:

  • Ethanol and Methanol: These are polar protic solvents that are effective for dissolving the reactants. Reactions in these solvents are often carried out at reflux temperature.

  • Toluene: This non-polar solvent is particularly useful when employing a Dean-Stark trap to azeotropically remove water, which can drive the reaction to completion.[1]

Q2: Is a catalyst necessary for the reaction?

A: While some Schiff base formations can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, is generally recommended to accelerate the reaction.

Q3: What is the ideal reaction temperature?

A: The optimal temperature depends on the solvent used. For solvents like ethanol or methanol, refluxing the reaction mixture is a common practice. When using toluene with a Dean-Stark apparatus, the reaction is carried out at the boiling point of toluene (~111 °C).

Q4: How can I monitor the progress of the reaction?

A: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q5: What are the potential side reactions with this compound?

A: The primary side reaction to be aware of is the self-condensation or polymerization of this compound.[2][3] This is due to the presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same molecule. This reaction is often catalyzed by acidic conditions and the presence of water.

Data Presentation

Table 1: Effect of Reaction Conditions on Schiff Base Yield (Illustrative)

EntryAmine ReactantSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)
1AnilineEthanolAcetic Acid (cat.)Reflux4~85
2AnilineTolueneNoneReflux (Dean-Stark)6~90
34-ChloroanilineMethanolAcetic Acid (cat.)Reflux5~88
42-AminophenolEthanolNoneRoom Temp24~75

Note: The data in this table is illustrative and based on typical yields for similar aromatic Schiff base syntheses. Actual yields may vary depending on the specific reactants and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis using Reflux in Ethanol

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 eq) of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Schiff Base Synthesis with Azeotropic Water Removal

  • Apparatus Setup: Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactant Addition: To the flask, add this compound (1.0 eq), the primary amine (1.0 eq), and toluene as the solvent.

  • Reflux and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be purified by recrystallization.

Mandatory Visualization

Schiff_Base_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Primary Amine Solvent Choose Solvent (e.g., Ethanol, Toluene) Reactants->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Heat Apply Heat (Reflux) Catalyst->Heat Monitor Monitor Progress (TLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration) Cool->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize (NMR, IR, etc.) Purify->Characterize

Caption: Experimental workflow for the synthesis of a this compound Schiff base.

Troubleshooting_Logic Start Low Product Yield? CheckPurity Check Reactant Purity Start->CheckPurity RemoveWater Ensure Water Removal (Dean-Stark/Drying Agent) Start->RemoveWater OptimizeConditions Optimize Conditions (Solvent, Temp, Catalyst) Start->OptimizeConditions CheckStoichiometry Verify Stoichiometry (1:1 ratio) Start->CheckStoichiometry SideReactions Consider Side Reactions (Self-condensation) Start->SideReactions Solution Improved Yield CheckPurity->Solution RemoveWater->Solution OptimizeConditions->Solution CheckStoichiometry->Solution SideReactions->Solution Adjust conditions to minimize

Caption: Troubleshooting logic for addressing low yield in Schiff base synthesis.

References

challenges in the synthesis of 3-Aminobenzaldehyde and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Aminobenzaldehyde (B158843)

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies for synthesizing this compound include:

  • Selective Reduction of 3-Nitrobenzaldehyde (B41214): This is the most prevalent method, where the nitro group is reduced to an amine while preserving the aldehyde functionality.[1][2] Common reducing agents include catalytic hydrogenation (e.g., H₂ with Pd/C), metal/acid combinations (e.g., Fe/HCl or SnCl₂/HCl), and sodium dithionite.[1][3]

  • Nitration of Benzaldehyde (B42025) followed by Reduction: This two-step process involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, which is then reduced.[2][3]

  • Oxidation of 3-Aminotoluene or 3-Aminobenzyl Alcohol: This route involves the selective oxidation of the methyl or alcohol group.[2] However, this can be challenging due to the sensitivity of the amino group to oxidation.[4]

Q2: Why is this compound considered a challenging molecule to synthesize and handle?

A2: this compound is notoriously unstable. Its bifunctional nature, containing both an amino group and an aldehyde group, makes it highly susceptible to self-condensation and polymerization, especially in the presence of acid, heat, or even upon standing for extended periods.[4][5] It can also rapidly decompose into a brown resin if exposed to even small amounts of water.[6] This instability complicates its synthesis, purification, and storage.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and inert environment. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[7] It is crucial to protect it from light, moisture, and acidic conditions, which can catalyze its self-condensation.[5]

Q4: How can I effectively purify crude this compound?

A4: Purification is challenging due to the compound's instability. Common methods include:

  • Acid-Base Extraction: One effective method involves dissolving the crude product in an aqueous acid to protonate the amine, making it water-soluble. Water-insoluble impurities are then removed by filtration.[8] The purified aminobenzaldehyde is then precipitated by neutralizing the solution with a base.[8]

  • Steam Distillation: Rapid steam distillation can be used to separate the volatile this compound from non-volatile starting materials and polymeric by-products.[9] This method is particularly useful but must be performed quickly to avoid decomposition.[9]

  • Column Chromatography: While possible, it can be problematic due to the potential for the compound to degrade on the stationary phase. If used, it should be performed quickly with a non-acidic solvent system.

Q5: What are the common impurities found in crude this compound?

A5: Common impurities depend on the synthetic route but often include:

  • Unreacted starting materials (e.g., 3-nitrobenzaldehyde).

  • Over-reduced products (e.g., 3-aminobenzyl alcohol).

  • Polymeric condensation products (Schiff's base polymers), which often appear as a dark, tar-like substance.[5]

  • By-products from side reactions.

Troubleshooting Guides

Guide 1: Synthesis via Reduction of 3-Nitrobenzaldehyde

Q: My reaction shows low or no conversion of the 3-nitrobenzaldehyde starting material. What could be the issue?

A:

  • Inactive Catalyst (Catalytic Hydrogenation): The palladium on carbon (Pd/C) catalyst may be old or deactivated. Use a fresh batch of catalyst. Ensure the reaction vessel is properly purged of air, as oxygen can poison the catalyst.[1]

  • Insufficient Reducing Agent: For metal/acid reductions, ensure you are using a sufficient stoichiometric excess of the metal (e.g., iron powder). The quality of the metal can also affect reactivity.

  • Low Reaction Temperature: Some reduction methods may require gentle heating to proceed at a reasonable rate. For example, catalytic hydrogenation can sometimes be performed at up to 50°C to increase the reaction rate.[1]

Q: The aldehyde group in my product is being reduced to an alcohol (forming 3-aminobenzyl alcohol). How can I prevent this?

A: This is a common chemoselectivity challenge.[1]

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (B1222165) can reduce both the nitro and aldehyde groups.[10] Catalytic hydrogenation (H₂/Pd-C) is generally highly chemoselective for the nitro group under mild conditions.[1][11]

  • Reaction Conditions: Overly harsh conditions (high pressure, high temperature, extended reaction time) can lead to the reduction of the aldehyde. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[1]

Q: My final product is a dark brown, tar-like substance instead of the expected light brown powder. What happened?

A: This strongly indicates polymerization or self-condensation of the this compound product.[5]

  • Acidic Conditions: Traces of acid can catalyze polymerization.[5] Ensure the workup procedure effectively neutralizes any acid used in the reaction.

  • Prolonged Reaction Time/High Temperature: The product is unstable and can degrade under the reaction conditions. Minimize the reaction time and avoid excessive heat once the product has formed.

  • Immediate Isolation: The product should be isolated from the reaction mixture as quickly as possible upon completion.[9] Delays can lead to significant degradation.

Guide 2: Synthesis via Oxidation of 3-Aminobenzyl Alcohol

Q: I am attempting to oxidize 3-aminobenzyl alcohol, but the yield is very low and I get a complex mixture of products.

A: The free amino group can interfere with the oxidation process and the resulting aminoaldehyde is very unstable.[4]

  • Protect the Amino Group: The most reliable solution is to protect the amine before oxidation. Common protecting groups include Boc (tert-butyloxycarbonyl) or trifluoroacetyl.[4] The protected aminobenzyl alcohol can then be oxidized cleanly using standard reagents like PCC or MnO₂.[4]

  • Deprotection Issues: Deprotection of the resulting protected aldehyde can be challenging. Strongly acidic or basic conditions can cause the final product to degrade.[4] Mild deprotection conditions are required. For a Boc group, carefully controlled treatment with a mild acid like TFA might work, but the product must be isolated immediately.

Data Presentation

Table 1: Comparison of Common Methods for the Reduction of 3-Nitrobenzaldehyde.

MethodReducing Agent/CatalystTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/C>90%[11]2-8 hours[1]High yield, clean reaction, high chemoselectivity.[1]Requires specialized hydrogenation equipment (e.g., Parr apparatus).[1]
Metal/Acid Reduction Fe/HCl or SnCl₂/HClVariable (often moderate to good)VariesCost-effective, readily available reagents.[1][3]Generates significant inorganic waste, can require harsh conditions.[2]
Sodium Dithionite Na₂S₂O₄ModerateVariesMilder conditions, readily available reagent.[1]Can sometimes lead to lower yields compared to other methods.
Ferrous Sulfate (B86663) FeSO₄ / NH₄OH69-75%[9]< 1 hour[9]Fast reaction, uses inexpensive reagents.[12]Requires rapid steam distillation immediately after reaction to prevent product degradation.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Nitrobenzaldehyde
  • Materials: 3-nitrobenzaldehyde, 10% Palladium on Carbon (Pd/C), Ethanol (B145695), Hydrogen gas supply, Parr hydrogenator or similar pressure vessel, Celite®.[1]

  • Procedure:

    • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to create a 0.5 M solution.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.[1]

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel several times with nitrogen to remove all air, then introduce hydrogen gas to the desired pressure.

    • Stir the mixture vigorously at room temperature. Gentle heating (up to 50°C) can be applied if necessary.[1]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.[1]

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product should be used immediately or purified promptly.

Protocol 2: Reduction of 3-Nitrobenzaldehyde with Ferrous Sulfate and Ammonia
  • Materials: 3-nitrobenzaldehyde, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Concentrated ammonium (B1175870) hydroxide (B78521), Concentrated hydrochloric acid, Water, Steam distillation apparatus.[9]

  • Procedure:

    • Set up a reaction flask that can be rapidly converted for steam distillation.[9]

    • To the flask, add water (175 mL), ferrous sulfate heptahydrate (105 g, 0.38 mol), a drop of concentrated HCl, and 3-nitrobenzaldehyde (6 g, 0.04 mol).[9]

    • Begin stirring and heat the mixture on a steam bath to 90°C.

    • Add 25 mL of concentrated ammonium hydroxide at once, followed by three 10-mL portions at 2-minute intervals. The total reaction time is about 8-10 minutes.[9]

    • Immediately after the final addition, connect the flask to the pre-assembled steam distillation apparatus.

    • Steam distill as rapidly as possible, collecting the distillate in an ice-cooled receiver.

    • The product can be isolated from the distillate by saturating the solution with sodium chloride to precipitate the aldehyde, followed by filtration.[9]

Visualizations

Synthesis_Workflow General Synthesis & Troubleshooting Workflow for this compound cluster_synthesis Synthetic Route Selection cluster_process Execution & Workup cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start Start: Choose Synthetic Route Reduction Reduction of 3-Nitrobenzaldehyde Start->Reduction Most Common Oxidation Oxidation of 3-Aminobenzyl Alcohol Start->Oxidation Nitration Nitration of Benzaldehyde -> Reduction Start->Nitration Reaction Perform Reaction Reduction->Reaction Oxidation->Reaction Nitration->Reaction Workup Quench & Initial Workup Reaction->Workup Isolation Crude Product Isolation Workup->Isolation Analysis Analyze Crude Product (TLC, NMR, LC-MS) Isolation->Analysis CheckYield Low Yield or Decomposition? Isolation->CheckYield Purification Purification (Acid/Base, Distillation) Analysis->Purification Impurities Present Final Pure this compound (Store at 2-8°C, Inert Atm.) Analysis->Final Sufficiently Pure CheckPurity Purity Issues? Analysis->CheckPurity Purification->Final TS1 Verify Reagent Activity CheckYield->TS1 TS2 Optimize Reaction Conditions (Temp, Time) CheckYield->TS2 TS3 Ensure Rapid Workup CheckYield->TS3 TS4 Refine Purification Method CheckPurity->TS4 TS5 Check for Polymerization CheckPurity->TS5

Caption: General workflow for synthesis and troubleshooting.

Instability_Challenges Relationship Between Instability and Synthesis Challenges cluster_causes Contributing Factors cluster_consequences Consequences Instability Inherent Instability of This compound (Bifunctional Molecule) Polymerization Self-Condensation/ Polymerization Instability->Polymerization Decomposition Decomposition to Resinous Impurities Instability->Decomposition Heat Heat Heat->Instability Acid Acid/Base Traces Acid->Instability Water Presence of Water Water->Instability Time Extended Time Time->Instability LowYield Low Isolated Yield Polymerization->LowYield PurificationDiff Purification Difficulty Polymerization->PurificationDiff Decomposition->LowYield Decomposition->PurificationDiff Sol1 Solution: Minimize reaction time and temperature. LowYield->Sol1 LowYield->Sol1 Sol2 Solution: Use rapid isolation methods (e.g., steam distillation). PurificationDiff->Sol2 PurificationDiff->Sol2

Caption: Challenges stemming from product instability.

References

Technical Support Center: Synthesis of Quinazolines from 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolines from 3-aminobenzaldehyde (B158843). The information is designed to address common experimental challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinazolines from an aminobenzaldehyde derivative?

A1: Common methods include one-pot, three-component reactions and classical named reactions. A prevalent and efficient approach is the iodine-catalyzed three-component reaction involving an aminobenzaldehyde (or a related aminoaryl ketone), another aldehyde or orthoester, and a nitrogen source like ammonium (B1175870) acetate (B1210297).[1][2][3] The Niementowski reaction, which involves the condensation of an anthranilic acid (which can be conceptually related to the oxidation state of the starting materials) with an amide, is another classical method for forming the quinazolinone core.[4][5][6][7]

Q2: Why is the choice of solvent critical in quinazoline (B50416) synthesis?

A2: The polarity of the solvent can significantly influence the reaction pathway and overall yield.[8] Polar aprotic solvents like DMF and DMSO are often effective for dissolving polar starting materials and can facilitate the desired C(sp²)–N bond formation.[8][9] In some cases, polar protic solvents such as ethanol (B145695) are also used.[1] Conversely, non-polar solvents might lead to the formation of undesired byproducts.[8] Some modern methods even utilize solvent-free conditions, often in conjunction with microwave irradiation, which can lead to higher yields and cleaner reactions.[2][9]

Q3: How does the choice of catalyst impact the reaction?

A3: In many quinazoline syntheses, a catalyst is crucial for achieving high yields. For reactions involving aminobenzaldehydes, molecular iodine is a commonly used catalyst due to its dual role as a Lewis acid and an oxidizing agent.[1][3] Other catalysts, such as various metal salts (e.g., copper or ruthenium-based), may also be employed depending on the specific synthetic route.[10][11] The activity and loading of the catalyst are critical parameters to optimize for each specific reaction.[9]

Q4: What are common side products in quinazoline synthesis and how can they be minimized?

A4: The formation of side products is a frequent challenge. One common issue is the formation of quinazolinones through oxidation at the C4 position of the quinazoline ring.[1] This can be minimized by running the reaction under an inert atmosphere. Another potential side reaction is the formation of N-oxides, which can be mitigated by using a stoichiometric amount of a mild oxidant if one is required.[1] If starting materials are not pure, or if reaction conditions are not optimized, dimerization or polymerization can also occur.[1] Careful control of reaction temperature and time, along with the use of pure starting materials, can help to reduce the formation of these and other byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common problem in quinazoline synthesis. A systematic approach to troubleshooting is essential.

Potential Cause Troubleshooting Steps & Solutions Rationale
Suboptimal Reaction Conditions Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to find the optimal condition. Some classical methods require high temperatures.[9] Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration and to ensure the starting material is being consumed. Reaction times can vary from a few hours to over 24 hours.[9]Temperature and time are critical for overcoming the activation energy and driving the reaction to completion without causing decomposition.
Poor Reagent Quality or Stoichiometry Purity of Starting Materials: Verify the purity of this compound and other reactants. Impurities can inhibit the reaction or lead to side products.[12] Stoichiometry: Double-check the molar ratios of all reactants. Incorrect stoichiometry can result in an incomplete reaction.Pure reagents in the correct proportions are fundamental for a successful chemical transformation.
Catalyst Inactivity or Inappropriate Loading Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.[9] Catalyst Loading: Optimize the amount of catalyst used. Too little may lead to a sluggish reaction, while too much can sometimes promote side reactions.[12]The catalyst's effectiveness is paramount in catalyzed reactions.
Inappropriate Solvent Solvent Screening: If the yield is low, consider screening different solvents with varying polarities (e.g., ethanol, DMF, DMSO, toluene).[9][12] Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[1]The solvent affects reactant solubility, reaction rates, and the stability of intermediates.[12]
Atmosphere Inert Atmosphere: For reactions sensitive to oxidation, particularly those using metal catalysts, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[1]Prevents oxidation of sensitive reagents and catalysts.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the synthesis of quinazolines from analogous 2-aminobenzaldehydes and may require optimization for this compound.

Protocol 1: One-Pot, Three-Component Synthesis using Iodine Catalyst

This protocol is adapted from methods used for the synthesis of substituted quinazolines from 2-aminoaryl ketones and aldehydes.[1][3]

Materials:

  • This compound

  • An appropriate aldehyde or orthoformate (e.g., benzaldehyde, triethyl orthoformate)

  • Ammonium acetate

  • Molecular Iodine (I₂)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the second aldehyde or orthoformate (1 mmol), and ammonium acetate (2.5 mmol).

  • Add ethanol as the solvent.

  • Add molecular iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazoline derivative.

Data Presentation

Parameter Variation Effect on Yield Reference
Catalyst IodineGenerally effective, acts as both a Lewis acid and an oxidant.[1][3]
Metal Catalysts (e.g., Cu, Ru)Can be highly efficient but may require inert conditions and specific ligands.[10][11]
Solvent EthanolOften a good choice for iodine-catalyzed reactions.[1]
DMF/DMSOGood for dissolving polar reactants, can promote the desired reaction pathway.[8][9]
TolueneLess polar, may not be as effective for some reactions.[9]
Solvent-free (Microwave)Can lead to high yields and short reaction times.[2][9]
Temperature Room Temperature to 40 °COften sufficient for iodine-catalyzed reactions.[1]
80 °C to 120 °CMay be required for less reactive substrates or different catalytic systems.[9]
Nitrogen Source Ammonium AcetateCommonly used and effective.[1][2]
Urea/ThioureaCan also be used as a nitrogen source.[9]

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - this compound - Aldehyde/Orthoformate - Ammonium Acetate start->reagents solvent Add Solvent (e.g., Ethanol) reagents->solvent catalyst Add Catalyst (e.g., I₂) solvent->catalyst reaction Heat and Stir (e.g., 40 °C) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Workup: - Quench with Water - Filter Product monitor->workup Complete purify Purify Product (Recrystallization) workup->purify end End purify->end reaction_mechanism cluster_start Starting Materials 3-AB This compound intermediate1 Schiff Base Formation 3-AB->intermediate1 R-CHO Aldehyde R-CHO->intermediate1 NH3 Ammonia (from NH₄OAc) NH3->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 intermediate4 Oxidation intermediate3->intermediate4 product Quinazoline intermediate4->product

References

storage and handling recommendations for 3-Aminobenzaldehyde to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 3-Aminobenzaldehyde to ensure its stability and integrity in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2] It is also crucial to protect the compound from light and moisture.[3] For enhanced stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[3]

Q2: My this compound has changed color to a brown, resinous material. What happened?

A2: A color change to a brown, resinous material is a clear indicator of degradation. This is often due to exposure to moisture, which can cause this compound to decompose rapidly.[2][4] It may also be a result of polymerization, which can be initiated by exposure to moisture or oxygen. To prevent this, always handle the compound in a dry environment and store it under an inert atmosphere.

Q3: I'm observing unexpected side products in my reaction. Could it be due to the degradation of this compound?

A3: Yes, the presence of unexpected side products can be a result of using degraded this compound. The primary degradation pathways are oxidation and polymerization.[5] Oxidation of the amino group can lead to the formation of nitroso or nitro compounds, while the aldehyde group can be oxidized to a carboxylic acid.[5] Polymerization results in the formation of poly(this compound).[6] To avoid this, it is recommended to use freshly opened or properly stored this compound and to verify its purity before use.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored or handled with strong oxidizing agents, as this can lead to vigorous reactions and degradation of the compound.[7] It is also advisable to avoid contact with materials that can introduce moisture.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Observation Potential Cause Recommended Action
Color Change (Yellow to Brown) Oxidation or exposure to light.Store in an amber vial or a dark place. Handle under an inert atmosphere to minimize contact with oxygen.
Formation of a Solid Mass or Resin Polymerization due to moisture exposure.Ensure the storage container is tightly sealed and handle the compound in a dry environment (e.g., a glovebox).
Inconsistent Experimental Results Degradation of the starting material.Use a fresh batch of this compound. If using an older batch, consider purification before use.
Appearance of Additional Peaks in Analytical Data (e.g., HPLC, NMR) Presence of degradation products (e.g., oxidation or polymerization products).Confirm the identity of the impurities. If degradation is confirmed, discard the batch and obtain a fresh supply. Review storage and handling procedures to prevent future degradation.

Storage and Handling Recommendations Summary

Parameter Recommendation Reference
Temperature 2-8°C[2]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[3]
Light Protect from light (store in an amber vial or dark place)[3]
Moisture Store in a dry environment with a tightly sealed container[1]
Incompatible Materials Strong oxidizing agents[7]

Experimental Protocols

Forced Degradation Study Protocol (General Guidance)

  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions : Aliquot the stock solution and expose it to various stress conditions, including:

    • Acidic Hydrolysis : Add a dilute acid (e.g., 0.1 M HCl) and heat.

    • Basic Hydrolysis : Add a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidation : Add a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress : Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic Stress : Expose the solution to a light source.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.

Visualizations

This compound Troubleshooting Workflow cluster_observe Observation cluster_identify Identification cluster_cause Potential Cause cluster_action Corrective Action observe Observe Issue with This compound color_change Color Change (Yellow to Brown) observe->color_change solid_formation Solid/Resin Formation observe->solid_formation inconsistent_results Inconsistent Results observe->inconsistent_results extra_peaks Extra Analytical Peaks observe->extra_peaks oxidation Oxidation / Light Exposure color_change->oxidation moisture Moisture Exposure (Polymerization) solid_formation->moisture degradation Starting Material Degradation inconsistent_results->degradation extra_peaks->degradation store_dark_inert Store in Dark & Under Inert Gas oxidation->store_dark_inert handle_dry Handle in Dry Environment moisture->handle_dry use_fresh Use Fresh/Purified Compound degradation->use_fresh review_procedures Review Storage & Handling Procedures degradation->review_procedures

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: 3-Aminobenzaldehyde Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of 3-Aminobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My this compound monomer has turned brown and appears resinous. Can I still use it for my polymerization reaction?

A1: It is not recommended to use this compound that has changed in appearance. The brown, resinous material indicates that the monomer has already undergone self-condensation or polymerization, which is often catalyzed by exposure to light, heat, or acidic impurities.[1][2][3] Using this degraded material will likely lead to poor control over the polymerization process, resulting in a polymer with inconsistent properties and a low yield of the desired product.

Q2: How should I properly store this compound to prevent premature polymerization?

A2: To ensure the stability of the monomer, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and heat sources.[4][5] For long-term storage, refrigeration at 2-8°C is recommended.[2][6] It is also crucial to protect it from any acidic fumes, as these can catalyze self-condensation.[3]

Q3: My polymerization of this compound is not initiating. What are the possible causes?

A3: Several factors could prevent the initiation of polymerization:

  • Monomer Purity: The presence of impurities in the this compound monomer can inhibit the polymerization process. Consider purifying the monomer before use.

  • Catalyst/Initiator Issues: If using a catalyzed polymerization method, such as oxidative polymerization, ensure the catalyst is active and used in the correct concentration.[7]

  • Reaction Conditions: Verify that the temperature and other reaction conditions are suitable for the specific polymerization method being employed.

Q4: The yield of my poly(this compound) is very low. How can I improve it?

A4: Low polymer yields can be addressed by:

  • Optimizing Monomer Concentration: Adjusting the initial concentration of the this compound monomer can impact the polymerization efficiency.

  • Controlling Reaction Time: The duration of the polymerization reaction can significantly affect the yield. Monitor the reaction over time to determine the optimal endpoint.

  • Purifying the Monomer: Starting with high-purity monomer is critical to avoid side reactions that can consume the monomer and reduce the yield of the desired polymer.[8]

Q5: The resulting polymer has poor solubility. What can I do?

A5: The solubility of poly(this compound) can be influenced by its molecular weight and degree of cross-linking.

  • Control of Polymerization: Uncontrolled polymerization can lead to excessive cross-linking, reducing solubility. Re-evaluate your polymerization conditions (temperature, catalyst concentration) to manage the polymer chain growth.

  • Solvent Selection: Poly(this compound) is generally soluble in some organic solvents like alcohols, esters, and ethers.[7] Experiment with a range of solvents to find a suitable one for your polymer.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during this compound polymerization.

Problem 1: Monomer Instability and Spontaneous Polymerization
Symptom Possible Cause Suggested Solution
Monomer appears as a light brown to brown solid or resin.[1][2]Exposure to light, heat, or acidic contaminants.[3]Discard the degraded monomer. Procure fresh, high-purity this compound.
Monomer polymerizes during storage.Improper storage conditions.Store in a cool (2-8°C), dark, dry, and well-ventilated area in a tightly sealed container.[5][6]
Rapid discoloration upon exposure to air.Oxidation of the amino or aldehyde groups.Handle the monomer under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Polymerization Reaction Failure or Low Yield
Symptom Possible Cause Suggested Solution
No polymer precipitation or isolation.Inactive catalyst or initiator.Use a fresh batch of catalyst/initiator. Ensure it is properly activated if required.
Incorrect reaction temperature.Optimize the reaction temperature according to the chosen polymerization method.
Presence of polymerization inhibitors in the monomer.Purify the monomer to remove any residual inhibitors from its synthesis or storage.
Low yield of the final polymer.Sub-optimal monomer or catalyst concentration.Perform a concentration study to find the optimal ratio of monomer to catalyst.
Premature termination of the reaction.Extend the reaction time and monitor the progress to ensure completion.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₇NO[4][6]
Molecular Weight121.14 g/mol [4][6]
Melting Point28-30 °C[1][2][4][6]
Boiling Point~270 °C[4][6]
Density~1.17 g/cm³[6]
Storage Temperature2-8 °C[2][6]

Experimental Protocols

Protocol 1: Purification of this compound Monomer (Adapted from N-substituted Aminobenzaldehydes)

This protocol is adapted from a method for purifying N-substituted aminobenzaldehydes and may be effective for this compound.[8]

  • Suspension: Suspend the crude this compound in an aqueous medium.

  • Acidification: Acidify the suspension with an appropriate acid (e.g., HCl) to dissolve the aminobenzaldehyde while leaving impurities insoluble. The molar ratio of acid to aminobenzaldehyde should be sufficient to ensure complete dissolution, typically between 1:1 and 5:1.[8]

  • Filtration: Filter the acidic solution to remove any insoluble impurities.

  • Neutralization: Neutralize the filtrate with a base (e.g., NaOH) to a pH of approximately 7.0. This will cause the purified this compound to precipitate.

  • Recovery: Collect the precipitate by filtration, wash with cold water to remove any residual salts, and dry under vacuum over a desiccant like potassium hydroxide.[3]

Protocol 2: General Oxidative Polymerization of this compound

This is a general procedure for the oxidative polymerization of this compound.[7] Specific conditions may need to be optimized.

  • Monomer Solution: Dissolve the purified this compound in a suitable organic solvent (e.g., an alcohol or ether) in a reaction flask.[7]

  • Catalyst Addition: In the presence of an appropriate catalyst (e.g., a metal salt), initiate the polymerization.

  • Reaction: Stir the reaction mixture at a controlled temperature for a specified duration. The progress of the polymerization can be monitored by observing the formation of a precipitate.

  • Isolation: Once the reaction is complete, isolate the polymer by filtration.

  • Purification: Wash the collected polymer with the solvent used for the reaction to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum.

Visualizations

Troubleshooting_Workflow start Polymerization Issue Observed issue_type What is the nature of the issue? start->issue_type monomer_issue Monomer Appearance (Brown, Resinous) issue_type->monomer_issue Monomer Degradation reaction_failure Reaction Failure (No Polymer Formed) issue_type->reaction_failure Polymerization Failure low_yield Low Polymer Yield issue_type->low_yield Low Yield monomer_solution Discard Monomer Procure Fresh Stock Improve Storage Conditions monomer_issue->monomer_solution check_purity Check Monomer Purity reaction_failure->check_purity purify_monomer Purify Monomer check_purity->purify_monomer Impure check_catalyst Check Catalyst/Initiator Activity check_purity->check_catalyst Pure purify_monomer->check_catalyst fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Inactive check_conditions Verify Reaction Conditions (Temp, Time) check_catalyst->check_conditions Active fresh_catalyst->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions Incorrect reaction_success Successful Polymerization check_conditions->reaction_success Correct optimize_conditions->reaction_success optimize_conc Optimize Monomer/ Catalyst Concentration low_yield->optimize_conc optimize_conc->reaction_success

Caption: Troubleshooting workflow for this compound polymerization issues.

Monomer_Purification_Workflow start Crude this compound suspend Suspend in Aqueous Medium start->suspend acidify Acidify to Dissolve Monomer suspend->acidify filter1 Filter to Remove Insolubles acidify->filter1 neutralize Neutralize Filtrate to pH 7 filter1->neutralize precipitate Precipitate Purified Monomer neutralize->precipitate filter2 Collect Precipitate by Filtration precipitate->filter2 dry Dry Under Vacuum filter2->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

side reactions of 3-Aminobenzaldehyde and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its reactivity?

A1: this compound is a bifunctional organic compound containing both an amino group (-NH₂) and an aldehyde group (-CHO) attached to a benzene (B151609) ring at the meta position.[1] The aldehyde group is electrophilic and susceptible to nucleophilic attack and oxidation, while the amino group is nucleophilic.[2][3] This dual reactivity is the root cause of several common side reactions.[4]

Q2: What are the most common side reactions observed when working with this compound?

A2: The most prevalent side reactions are:

  • Self-Condensation and Polymerization: The nucleophilic amino group of one molecule can react with the electrophilic aldehyde group of another molecule. This forms a Schiff base (imine), which can lead to the formation of trimers or polymers, often appearing as a brown resin.[4][5][6] This process can be catalyzed by acidic conditions.[4]

  • Oxidation: The aldehyde group is prone to oxidation, which converts it into a carboxylic acid (3-aminobenzoic acid). The amino group can also be oxidized, potentially leading to nitroso or nitro compounds.[4]

Q3: How can I minimize the self-condensation of this compound?

A3: To minimize self-condensation, consider the following strategies:

  • Low Concentration: Carry out the reaction at a low concentration of this compound to reduce the probability of intermolecular reactions. Slow addition of the reactant to the reaction mixture is also recommended.

  • pH Control: Maintain a neutral or slightly basic pH. Acidic conditions can catalyze self-condensation.[4]

  • Protection of the Amino Group: Temporarily protecting the amino group as a carbamate (B1207046) (e.g., with a Boc group) will prevent it from reacting with the aldehyde.[7][8]

Q4: How can I prevent the oxidation of the aldehyde group?

A4: To prevent oxidation of the aldehyde:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Protection of the Aldehyde Group: Protect the aldehyde as an acetal (B89532) (e.g., by reacting it with ethylene (B1197577) glycol). Acetals are stable to many oxidizing agents and basic conditions.[7][9]

Q5: What are protecting groups and why are they useful for this compound?

A5: Protecting groups are temporary modifications of a functional group that render it inert to specific reaction conditions.[10] For this compound, they are crucial for preventing the amino and aldehyde groups from undergoing unwanted side reactions, thus allowing for selective transformations on other parts of the molecule or with other reagents.[7][8] An ideal protecting group is easy to introduce and remove in high yield without affecting other functional groups.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of a brown, insoluble material (resin) Self-condensation/polymerization of this compound.1. Use a protecting group for the amine (e.g., Boc). 2. Work at lower concentrations. 3. Control the pH to be neutral or slightly basic. 4. Purify the this compound before use if it is old or discolored.
Low yield of the desired product and presence of a carboxylic acid byproduct Oxidation of the aldehyde group.1. Protect the aldehyde group as an acetal. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use freshly distilled solvents to remove oxidizing impurities.
Multiple products observed in TLC or HPLC analysis A combination of side reactions (self-condensation, oxidation, etc.).1. Employ an orthogonal protecting group strategy (protecting both the amine and aldehyde if necessary). 2. Carefully control reaction conditions (temperature, pH, concentration). 3. Purify the starting materials and reagents before the reaction.
Difficulty in purifying the final product Presence of polar side products (e.g., polymers, aminobenzoic acid).1. For N-substituted aminobenzaldehydes, an acid-base extraction can be effective. Acidify the reaction mixture to protonate the desired product and wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the product. 2. Utilize column chromatography for purification.[4]

Data Presentation

Table 1: Illustrative Yield Comparison for a Desired Reaction (e.g., Acylation of the Amine) with and without Aldehyde Protection.

Disclaimer: The following data is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Condition Desired Product Yield Major Side Product(s) Side Product Yield (Approx.)
Unprotected this compound40-60%Polymer, 3-Aminobenzoic Acid20-40%
Aldehyde protected as an ethylene acetal>90%Minimal<5%

Table 2: Illustrative Impact of pH on Self-Condensation of this compound.

Disclaimer: The following data is illustrative and based on the known acid-catalyzed mechanism of Schiff base formation and polymerization. Actual rates will depend on concentration and temperature.

pH Relative Rate of Self-Condensation Observed Side Products
3-5HighSignificant polymer formation
6-8LowMinimal self-condensation
9-11ModerateSome self-condensation, potential for other base-catalyzed side reactions

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as an Ethylene Acetal

Objective: To protect the aldehyde functionality of this compound to prevent its reaction under nucleophilic or basic conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent) and toluene.

  • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-TSA (0.05 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(1,3-dioxolan-2-yl)aniline.

  • Purify the product by column chromatography if necessary.

Protocol 2: Protection of the Amino Group with a Boc Group

Objective: To protect the amino functionality of this compound to prevent its reaction under electrophilic or acidic conditions.

Materials:

  • This compound (with the aldehyde group already protected as an acetal)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aldehyde-protected this compound (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Add Boc₂O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting Boc-protected compound can be purified by column chromatography.

Visualizations

Side_Reactions cluster_start Starting Material cluster_desired Desired Reaction cluster_side Side Reactions 3-ABA This compound Desired_Product Desired Product (e.g., Schiff Base Formation with another amine) 3-ABA->Desired_Product + Desired Reagent (Controlled Conditions) Polymer Self-Condensation (Polymer/Resin) 3-ABA->Polymer + Another 3-ABA molecule (e.g., Acidic conditions) Oxidized Oxidation (3-Aminobenzoic Acid) 3-ABA->Oxidized + Oxidizing Agent (e.g., Air)

Caption: Reaction pathways of this compound.

Minimization_Workflow cluster_workflow Workflow to Minimize Side Reactions start Start with pure This compound decision Is the reaction sensitive to nucleophilic attack by the amine? start->decision protect_amine Protect Amine (e.g., Boc group) decision->protect_amine Yes decision2 Is the reaction sensitive to electrophilic attack on the aldehyde? decision->decision2 No protect_amine->decision2 protect_aldehyde Protect Aldehyde (e.g., Acetal) decision2->protect_aldehyde Yes reaction Perform Desired Reaction under Optimized Conditions (pH, Temp, Concentration) decision2->reaction No protect_aldehyde->reaction deprotection Deprotection Step(s) reaction->deprotection product Final Product deprotection->product

Caption: Logical workflow for minimizing side reactions.

References

Technical Support Center: Purification of N-Substituted Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-substituted aminobenzaldehydes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N-substituted aminobenzaldehydes.

Issue 1: Low Recovery or No Crystal Formation During Recrystallization

Potential Cause Troubleshooting Step
Excess Solvent Reduce the solvent volume by evaporation and attempt recrystallization again.
Supersaturated Solution Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate Solvent Perform solubility tests to find a solvent that dissolves the compound when hot but not when cold. Common solvent systems include ethanol/water and hexane/ethyl acetate.
Rapid Cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. Very slow cooling can favor crystal formation over "oiling out".[1]

Issue 2: Compound "Oiling Out" During Recrystallization

"Oiling out" is a common problem where the compound separates as a liquid instead of forming crystals.[1]

Potential Cause Troubleshooting Step
High Impurity Level Attempt a preliminary purification using flash column chromatography to remove impurities that may inhibit crystallization.
Low Melting Point of Compound Relative to Solvent Boiling Point Warm the mixture to redissolve the oil, add a small amount of additional solvent, and allow for very slow cooling.[1]
Inappropriate Solvent System Experiment with a co-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity appears, then gently heat to redissolve and cool slowly.

Issue 3: Streaking or Decomposition on Silica (B1680970) Gel Column

Amines can interact strongly with the acidic surface of silica gel, leading to poor separation and potential degradation.

Potential Cause Troubleshooting Step
Acidic Silica Gel Deactivate the silica gel by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent.[2]
Compound Instability Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like amine-functionalized silica.
High Polarity of Compound For highly polar compounds, reversed-phase flash chromatography on C18-functionalized silica can be an effective alternative.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-substituted aminobenzaldehydes synthesis?

Common impurities often originate from starting materials or side reactions. These can include unreacted N-substituted anilines and by-products from the formylation reaction (e.g., Vilsmeier-Haack reaction), such as over-formylated products or products from side reactions of the Vilsmeier reagent.[3][4] Polymeric self-condensation products can also form, especially in the presence of acid.

Q2: How can I choose the best purification method for my N-substituted aminobenzaldehyde?

The choice of purification method depends on the nature of the compound and the impurities. The following table provides a general comparison:

Purification Method Advantages Disadvantages Best Suited For
Recrystallization Scalable, cost-effective, can yield very pure crystalline products.Can have lower recovery, "oiling out" can be an issue for some compounds.[1]Purifying solid compounds with good crystallization properties.
Column Chromatography High resolution for complex mixtures, adaptable to various polarities.Can be solvent-intensive, potential for compound degradation on acidic silica.[2]Separating reaction by-products and starting materials with different polarities.
Acid-Base Extraction Simple, effective for removing acidic or basic impurities.Not suitable for separating chemically similar compounds.[5]Removing acidic or basic starting materials or by-products.

Q3: My N-substituted aminobenzaldehyde is an oil and difficult to purify. What should I do?

If your compound is an oil, column chromatography is generally the preferred method of purification. If the oil is not amenable to chromatography, consider converting it to a crystalline salt (e.g., hydrochloride or picrate) for purification by recrystallization, followed by regeneration of the free amine.

Q4: How should I store purified N-substituted aminobenzaldehydes?

N-substituted aminobenzaldehydes can be susceptible to oxidation and photodegradation, often indicated by a color change.[6] For optimal stability, store them in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[6] Storing solutions at low temperatures (2-8 °C or frozen) can also enhance stability, but ensure the compound remains soluble at these temperatures.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

This protocol outlines a standard procedure for purifying an N-substituted aminobenzaldehyde using flash column chromatography.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent. Test various solvent systems, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. Add 0.5-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and apply positive pressure to pack it into a firm, uniform bed.

  • Sample Loading: Dissolve the crude N-substituted aminobenzaldehyde in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the packed silica bed.

  • Elution: Begin eluting with the chosen solvent system, applying moderate air pressure. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of a solid N-substituted aminobenzaldehyde.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Acid-Base Extraction

This method is effective for separating basic N-substituted aminobenzaldehydes from neutral or acidic impurities.[5]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic amine will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the acidic wash with the organic layer if necessary.

  • Neutralization: Combine the aqueous extracts and neutralize the solution by slowly adding a base (e.g., 1 M NaOH) until the N-substituted aminobenzaldehyde precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration or extract the liberated amine with an organic solvent. Wash the isolated product with water and dry.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_end End: Purified Product start Crude N-Substituted Aminobenzaldehyde recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oil or Solid acid_base_extraction Acid-Base Extraction start->acid_base_extraction Basic Nature analysis Purity Check (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis acid_base_extraction->analysis analysis->recrystallization Purity < 95% analysis->column_chromatography Purity < 95% end Pure Product analysis->end Purity > 95%

Caption: Workflow for selecting a purification method.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Issue Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out streaking Streaking on Silica start->streaking decomposition Decomposition on Column start->decomposition add_seed Add Seed Crystal no_crystals->add_seed change_solvent Change Solvent no_crystals->change_solvent oiling_out->change_solvent deactivate_silica Deactivate Silica streaking->deactivate_silica change_stationary_phase Change Stationary Phase decomposition->change_stationary_phase

References

Technical Support Center: Catalyst Choice in Reactions with 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for chemical reactions involving 3-Aminobenzaldehyde. The choice of catalyst is critical in directing the outcome of these reactions, influencing yield, selectivity, and the formation of side products. This guide is designed to help you navigate common challenges and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Schiff base condensation with this compound is giving a low yield. What are the likely causes?

A1: Low yields in Schiff base (imine) formation are common and can often be attributed to several factors related to catalysis and reaction conditions:

  • Inefficient Water Removal: The condensation reaction is an equilibrium process. The accumulation of water, a byproduct, can shift the equilibrium back to the starting materials.

    • Troubleshooting: Use a Dean-Stark apparatus, add molecular sieves, or perform the reaction in a solvent that azeotropically removes water.

  • Suboptimal Catalyst Choice: While often self-catalyzed to some extent, many Schiff base formations benefit from a catalyst. The catalyst's strength is key.

    • Troubleshooting: Introduce a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as erbium(III) triflate to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[1] For sensitive substrates, an inorganic catalyst like P₂O₅/Al₂O₃ under solvent-free conditions can also be effective.[1]

  • Steric Hindrance: Bulky groups on either the amine or the aldehyde can slow down the reaction rate.

    • Troubleshooting: Increase the reaction temperature or extend the reaction time. A more active catalyst may also be required.

  • Starting Material Purity: Impurities in the this compound or the reacting amine can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your starting materials, for example, by recrystallization or column chromatography.

Q2: I am observing significant side products in my reductive amination of this compound. How can I improve selectivity?

A2: Reductive amination is a powerful tool, but controlling selectivity can be challenging. Common side products include secondary amines (from the reaction of the primary amine product with another aldehyde molecule) and alcohols (from the reduction of the aldehyde).

  • Catalyst Choice: The catalyst plays a pivotal role in selectivity. Noble metal catalysts like Palladium on carbon (Pd/C) are highly active but can sometimes lead to over-reduction or side reactions.[2]

    • Troubleshooting: Consider using less aggressive catalysts. Iron-based catalysts, for instance, have shown good yields for the reductive amination of halogenated benzaldehydes.[3] Nickel nanoparticle catalysts have also been used effectively for transfer hydrogenation.[4]

  • Reaction Conditions: The choice of reducing agent, solvent, and temperature can significantly impact the outcome.

    • Troubleshooting: A stepwise procedure can offer better control: first, form the imine, and then introduce a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[5] Using ammonia (B1221849) as the amine source with a cobalt-based catalyst under hydrogen pressure can also favor the formation of primary amines.[4]

  • pH Control: The pH of the reaction medium can influence the rate of imine formation versus aldehyde reduction.

    • Troubleshooting: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.

Q3: My this compound starting material appears to be polymerizing during the reaction. How can I prevent this?

A3: this compound is susceptible to self-condensation and polymerization due to the presence of both a nucleophilic amine and an electrophilic aldehyde in the same molecule.[6]

  • Catalyst and Temperature: Strong acid or base catalysts and high temperatures can promote polymerization.

    • Troubleshooting: Use mild reaction conditions and avoid strong acids or bases if possible. Running the reaction at lower temperatures can significantly reduce the rate of polymerization.[2]

  • Order of Addition: Adding the this compound slowly to the reaction mixture containing the other reagents can keep its concentration low, thus minimizing self-reaction.

  • Protection Strategy: If the amine's nucleophilicity is interfering with your desired reaction, consider using a protecting group for the amine that can be removed in a subsequent step.

Q4: How do I address catalyst deactivation when working with this compound?

A4: Catalyst deactivation can be caused by chemical poisoning, thermal degradation, or mechanical failure.[7]

  • Poisoning: The amino group in this compound or other nitrogen-containing compounds in the reaction mixture can act as a poison for some metal catalysts by strongly binding to the active sites.[2][8]

    • Troubleshooting: Ensure high purity of starting materials and solvents. If poisoning is suspected, a higher catalyst loading might be necessary, or a catalyst less susceptible to nitrogen-coordination could be screened.

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.[7]

    • Troubleshooting: Lowering the reaction temperature or using a catalyst support that is less prone to coking can help. Periodic catalyst regeneration (e.g., by controlled oxidation) may be possible for some heterogeneous catalysts.[8]

Data Presentation: Catalyst Performance in Key Reactions

The following tables summarize quantitative data for reactions analogous to those involving this compound. This data should serve as a guide for catalyst selection and reaction optimization.

Table 1: Catalyst Comparison for the Reductive Amination of Benzaldehyde Derivatives

Catalyst SystemAldehyde SubstrateAmineYield (%)Reference
Fe/(N)SiC, H₂4-ChlorobenzaldehydeAq. NH₃79[3]
Fe/(N)SiC, H₂4-FluorobenzaldehydeAq. NH₃78[3]
RuCl₂(PPh₃)₃, H₂BenzaldehydeNH₃>95[9]
Pt/CoFe-LDH, H₂BenzaldehydeAq. NH₃~95[10]
Co-DAB/SiO₂, H₂p-Chlorobenzaldehyden-Butylamine89[11]

Table 2: Catalyst Impact on the Friedländer Annulation for Quinoline Synthesis The Friedländer annulation is a cyclization reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

CatalystReactant 1Reactant 2Yield (%)ConditionsReference
KAl(SO₄)₂·12H₂O-SiO₂2-Amino-5-chlorobenzophenoneDimedone99Solvent-free, 30°C[9]
Iodine (I₂)2-AminobenzophenoneEthyl acetoacetate92Solvent-free, 80°C[3]
Trifluoroacetic acid2-AminobenzaldehydeCyclohexanoneHighVaries[3]
AuCl₃/AgOTf2-AminobenzaldehydeAcetylacetone95CH₃CN, 80°C[9]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using a Heterogeneous Catalyst

This protocol is a general guideline for the reductive amination of an aromatic aldehyde using a heterogeneous catalyst and H₂ gas.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the aromatic aldehyde (1.0 eq) and the appropriate solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 5 mol% of Fe/(N)SiC or Pd/C) to the solution under an inert atmosphere.[3]

  • Amine Addition: Add the amine source (e.g., aqueous ammonia, 3.0 eq).

  • Reaction Setup: Seal the vessel and purge it several times with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 6.5 MPa).[3]

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 130°C) for the required time (e.g., 20 hours).[3] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen gas, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for Friedländer Annulation

This protocol describes a solvent-free synthesis of quinolines from 2-aminoaryl ketones.

  • Reactant Mixing: In a round-bottom flask, mix the 2-aminoaryl ketone (1.0 eq), the carbonyl compound with an α-methylene group (1.2 eq), and the catalyst (e.g., 25 mol% KAl(SO₄)₂·12H₂O-SiO₂).[9]

  • Reaction Conditions: Heat the mixture with stirring at the specified temperature (e.g., 30°C) for the required time.[9]

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: Upon completion, wash the reaction mixture with a suitable solvent (e.g., hot ethanol) and filter to recover the heterogeneous catalyst.[9]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Verify Purity of This compound & Reactants start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Activity) start->check_catalyst reagents_ok Reagents Pure check_reagents->reagents_ok Yes reagents_bad Purify/Replace Reagents check_reagents->reagents_bad No conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok->check_conditions reagents_bad->start Retry conditions_bad Optimize Temp, Time, or Solvent conditions_ok->conditions_bad No catalyst_issue Identify Catalyst Issue conditions_ok->catalyst_issue Yes conditions_bad->start Retry poisoning Poisoning? (e.g., by amine) catalyst_issue->poisoning deactivation Deactivation? (e.g., coking) catalyst_issue->deactivation wrong_choice Wrong Choice? (Activity/Selectivity) catalyst_issue->wrong_choice solve_poisoning Increase Loading or Change Catalyst Type poisoning->solve_poisoning solve_deactivation Lower Temp or Regenerate Catalyst deactivation->solve_deactivation solve_choice Screen Different Catalysts (Lewis Acid, Metal, Organo.) wrong_choice->solve_choice solve_poisoning->start Retry solve_deactivation->start Retry solve_choice->start Retry

Troubleshooting workflow for reactions involving this compound.

Reductive_Amination_Pathway cluster_0 Reaction Pathway cluster_1 Potential Side Reactions A This compound + Amine (R-NH2) B Schiff Base (Imine) Intermediate A->B - H2O (Catalyst) D Aldehyde Reduction A->D + [H] C Final Amine Product B->C + [H] (Reducing Agent + Catalyst) E Over-alkylation C->E + Aldehyde, +[H]

Catalytic reductive amination pathway and common side reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Aminobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides an objective comparison of key analytical methods for the characterization of 3-Aminobenzaldehyde, a vital intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The performance of various techniques is compared, supported by experimental data and detailed protocols to ensure reproducibility.

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[3]

Data Presentation: NMR Spectral Data

Parameter¹H NMR (600 MHz, DMSO-d6)¹³C NMR (151 MHz, DMSO-d6)
Chemical Shift (δ ppm) 8.49 (s, 1H, -CHO)162.24 (C=O)
7.16 – 7.08 (m, 2H, Ar-H)149.48 (C-NH₂)
6.98 (d, J = 7.3 Hz, 1H, Ar-H)134.84 (Ar-C)
6.72 (d, J = 7.5 Hz, 1H, Ar-H)129.78 (Ar-CH)
5.28 (s, 2H, -NH₂)117.61 (Ar-CH)
117.44 (Ar-CH)
112.80 (Ar-CH)
Data sourced from The Royal Society of Chemistry.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 600 MHz NMR spectrometer.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d6 (δ ~39.52 ppm).

  • Data Processing: Apply a Fourier transform, phase the spectrum, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Vial NMR Tube Sample->Vial Solvent DMSO-d6 Solvent->Vial Spectrometer NMR Spectrometer (600 MHz) Vial->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation.[4]

Data Presentation: Characteristic FTIR Absorptions

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3400 - 3300Medium-Strong
Aromatic (C-H)Stretch3100 - 3000Medium-Weak
Aldehyde (C-H)Stretch2850 - 2750Medium-Weak
Aldehyde (C=O)Stretch1710 - 1685Strong
Aromatic (C=C)Stretch1600 - 1450Medium
Amine (N-H)Bend1650 - 1580Medium

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use an FTIR spectrometer to acquire the spectrum.

    • Collect data over a range of 4000-400 cm⁻¹.

    • Typically, 16-64 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The amino group acts as an auxochrome, modifying the absorption of the benzaldehyde (B42025) chromophore.

Data Presentation: UV-Visible Absorption Data

SolventAbsorption Maxima (λmax)Molar Absorptivity (ε)
Cyclohexane~227 nm, ~327.5 nmData not available
Not Specified~310 nmData not available
General absorption for aminobenzaldehydes is reported in two bands: 275-295 nm and 300-320 nm.[5]

Experimental Protocol: UV-Visible Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol) of a precisely known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.

    • Scan a wavelength range from approximately 200 to 400 nm.

  • Data Analysis: The resulting spectrum plots absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase method is suitable for an analyte of intermediate polarity like this compound.[6]

Data Presentation: Typical HPLC Performance Parameters

ParameterTypical Value / Method
Column C18 Reverse-Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile (B52724) / Water / Phosphoric Acid[6]
Detection UV/Diode Array Detector (DAD) at λmax
Retention Time (t_R_) Dependent on exact conditions; must be determined experimentally.
Limit of Detection (LOD) Typically in the ng/L to µg/L range; calculated as 3.3 * (Std. Dev. of Response / Slope of Calibration Curve).[7]
Limit of Quantification (LOQ) Typically in the µg/L to mg/L range; calculated as 10 * (Std. Dev. of Response / Slope of Calibration Curve).[7]

Experimental Protocol: HPLC Analysis

  • System Preparation:

    • Use a C18 column (e.g., 5 µm, 150 mm x 4.6 mm).

    • Prepare a mobile phase, for instance, of acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.2).[6]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25-30°C.

    • Set the UV detector to monitor at one of the λmax values (e.g., 327 nm).

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Data Acquisition and Analysis:

    • Inject the standards and sample onto the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[1]

Data Presentation: Expected GC-MS Data

ParameterDescription
Molecular Ion ([M]•+) m/z 121 (corresponding to C₇H₇NO)
Key Fragment Ions (m/z) [M-H]⁺ (m/z 120): Loss of a hydrogen radical from the aldehyde group.
[M-CO]•+ (m/z 93): Loss of carbon monoxide.
[M-HCN]•+ (m/z 94): Loss of hydrogen cyanide from the aromatic ring.[8]
[C₆H₅]⁺ (m/z 77): Phenyl cation, from loss of both CO and NH₂.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 10 µg/mL.[9]

    • Note: Derivatization (e.g., silylation) may be necessary to increase the volatility and improve the peak shape of the polar amine group, though it may not be required for this specific compound.[10]

  • GC-MS System Parameters:

    • Injector: Set to 250°C.

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the compound by matching its retention time and mass spectrum to a reference or library.

Visualization: Comparative Chromatographic Workflow

Chromatography_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Final Analysis Sample This compound Prep_HPLC Dissolve & Filter Sample->Prep_HPLC Prep_GC Dissolve Sample->Prep_GC Solvent_HPLC Mobile Phase Solvent_HPLC->Prep_HPLC Solvent_GC Volatile Solvent Solvent_GC->Prep_GC HPLC HPLC System (C18 Column) Prep_HPLC->HPLC GCMS GC-MS System (Capillary Column) Prep_GC->GCMS UV_Detector UV Detector HPLC->UV_Detector HPLC_Data Chromatogram (Retention Time, Area) UV_Detector->HPLC_Data Quant Quantification HPLC_Data->Quant MS_Detector Mass Spectrometer GCMS->MS_Detector GCMS_Data Total Ion Chromatogram & Mass Spectrum MS_Detector->GCMS_Data Ident Identification GCMS_Data->Ident

Caption: Comparative workflow for HPLC and GC-MS analysis.

References

A Comparative Guide to the Purity Validation of 3-Aminobenzaldehyde: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3-Aminobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an objective comparison of two powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The primary synthetic route to this compound involves the reduction of 3-nitrobenzaldehyde (B41214). This process can lead to the presence of unreacted starting material and other isomeric impurities, such as 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, which may arise from the initial nitration of benzaldehyde. Therefore, a robust analytical method must be able to separate and quantify the main component from these potential impurities.

Quantitative Data Summary

The following table summarizes the key performance characteristics of HPLC and quantitative NMR (qNMR) for the purity assessment of this compound, including its separation from a key potential impurity, 3-nitrobenzaldehyde.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Quantitative purity assessment and impurity profiling.Structural elucidation and absolute quantitative purity determination.
Selectivity for Impurities Excellent separation of this compound from 3-nitrobenzaldehyde and its isomers.Can distinguish between this compound and impurities based on different chemical shifts.
Limit of Detection (LOD) Low (typically ng/mL range).Higher than HPLC (typically µg/mL range).
Limit of Quantification (LOQ) Low (typically ng/mL to low µg/mL range).Higher than HPLC (typically µg/mL range).
Precision (%RSD) Excellent (<2%).Excellent (<1%).
Accuracy High, dependent on the purity of the reference standard.High, can be a primary ratio method independent of a specific reference standard of the analyte.
Analysis Time ~15-30 minutes per sample.~5-15 minutes per sample.
Sample Throughput High, with the use of autosamplers.Moderate.
Data Output Chromatogram with retention times and peak areas.Spectrum with chemical shifts and integral values.

Experimental Workflow

The general workflow for validating the purity of a this compound sample using HPLC and NMR is depicted below.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Purity Assessment Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Injection Inject into HPLC system Dissolution->HPLC_Injection NMR_Sample_Prep Add deuterated solvent and internal standard Dissolution->NMR_Sample_Prep Chromatographic_Separation Separation on C18 column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis_HPLC Analyze chromatogram (Retention Time, Peak Area) UV_Detection->Data_Analysis_HPLC Purity_Calculation Calculate Purity Data_Analysis_HPLC->Purity_Calculation NMR_Acquisition Acquire 1H NMR spectrum NMR_Sample_Prep->NMR_Acquisition Data_Analysis_NMR Analyze spectrum (Chemical Shift, Integration) NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Purity_Calculation

Workflow for Purity Validation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurity, 3-nitrobenzaldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and 3-nitrobenzaldehyde reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL for each. A mixed standard can also be prepared.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

Inject the blank (mobile phase), standard solution(s), and the sample solution. The purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram. For quantification of specific impurities, a calibration curve of the impurity standard should be used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This ¹H-qNMR method allows for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.[2]

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

¹H NMR Spectral Data for this compound (in CDCl₃):

  • Aldehyde proton (-CHO): ~δ 9.8 ppm (singlet)[3]

  • Aromatic protons: ~δ 6.7–7.5 ppm (multiplets)[3]

  • Amine protons (-NH₂): ~δ 4.2 ppm (broad singlet)[3]

¹H NMR Spectral Data for 3-Nitrobenzaldehyde (in CDCl₃):

  • Aldehyde proton (-CHO): ~δ 10.13 ppm (singlet)

  • Aromatic protons: ~δ 7.76-8.73 ppm (multiplets)

Analysis:

Acquire the ¹H NMR spectrum with quantitative parameters (e.g., a sufficient relaxation delay of at least 5 times the longest T1 relaxation time). The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte (e.g., the aldehyde proton at ~9.8 ppm) with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal, their molecular weights, and the weighed masses.

Comparison and Conclusion

Both HPLC and NMR are powerful techniques for the purity validation of this compound, each with its distinct advantages.

HPLC excels in its high sensitivity and superior separation capability, making it the method of choice for detecting and quantifying trace impurities. The ability to easily separate isomers and other closely related compounds is a significant advantage. It is a well-established and routinely used technique in quality control laboratories.

NMR , on the other hand, offers the unique advantage of being a primary ratio method for quantitative analysis, which can determine the absolute purity of a sample without the need for a specific certified reference standard of this compound itself. It provides unambiguous structural information, which is invaluable for the identification of unknown impurities. However, its sensitivity is generally lower than that of HPLC.

Recommendation:

For routine quality control and the detection of trace impurities, HPLC is the recommended method due to its high sensitivity and resolving power. For the definitive determination of absolute purity and for the structural elucidation of any unknown impurities, qNMR is an indispensable and orthogonal technique. A comprehensive purity assessment of this compound would ideally employ both HPLC for impurity profiling and qNMR for an accurate determination of the absolute purity of the main component. This dual approach provides a high degree of confidence in the quality of this critical synthetic intermediate.

References

A Comparative Guide to the Synthetic Routes of 3-Aminobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prevalent synthetic methodologies for 3-aminobenzaldehyde (B158843), a crucial building block in the pharmaceutical and chemical industries. This guide provides a detailed comparison of reaction pathways, supported by experimental data and protocols, to inform the selection of the most suitable synthesis strategy.

The synthesis of this compound is a critical step in the production of a variety of pharmaceuticals and fine chemicals. The strategic importance of this bifunctional molecule, containing both a reactive aldehyde and a nucleophilic amine, necessitates a thorough understanding of the available synthetic routes. This guide presents a comparative study of the most common methods for the synthesis of this compound, with a focus on the reduction of 3-nitrobenzaldehyde (B41214), and explores alternative pathways.

Comparative Analysis of Synthetic Routes

The most prevalent and well-documented approach to synthesizing this compound is the selective reduction of 3-nitrobenzaldehyde.[1][2] This precursor is readily available through the nitration of benzaldehyde.[3] Several reducing agents and conditions can be employed for this transformation, each with its own set of advantages and disadvantages in terms of yield, reaction conditions, cost, and safety.

Data Presentation: Comparison of Reduction Methods for 3-Nitrobenzaldehyde
Method Key Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Purity Considerations Cost & Safety Notes
Catalytic Hydrogenation H₂ gas, 5-10% Pd/CEthanol (B145695), Methanol25 - 502 - 8> 90Generally high purity; potential for over-reduction to the amine without careful monitoring.High initial cost for catalyst and specialized hydrogenation equipment. Hydrogen gas is highly flammable.[4]
Iron/Acid Reduction Fe powder, HCl or Acetic AcidEthanol/Water70 - 1001 - 470 - 85Workup involves filtration of iron salts which can be cumbersome and may require further purification.Cost-effective and robust method.[1] Generates significant metal waste.[4]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol25 - 502 - 680 - 95Generally high yielding and selective. Workup can be complicated by the formation of tin salts.[4]Tin waste needs to be handled appropriately.
Sodium Dithionite (B78146) Reduction Na₂S₂O₄, NaHCO₃DMF/Water, Ethanol/Water45 - 903 - 2470 - 90Mild conditions with good functional group tolerance. The quality of sodium dithionite is crucial for success.Reagents are relatively inexpensive and readily available.

Experimental Protocols

Catalytic Hydrogenation of 3-Nitrobenzaldehyde

This method is highly efficient and provides a clean reaction with high yields.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Parr hydrogenator or similar apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol to make a 0.5 M solution.[1]

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.[1]

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas several times to remove any air.[1]

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.[1]

Iron/Acid Reduction of 3-Nitrobenzaldehyde

This is a classic and cost-effective method for nitro group reduction.[1]

Materials:

  • 3-Nitrobenzaldehyde

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents).

  • Heat the mixture to reflux.

  • Slowly add concentrated HCl or glacial acetic acid dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and neutralize with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Tin(II) Chloride Reduction of 3-Nitrobenzaldehyde

This method is known for its high yield and selectivity.

Materials:

  • 3-Nitrobenzaldehyde

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (B78521) (for neutralization)

Procedure:

  • Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve stannous chloride dihydrate (typically 3-4 equivalents) in concentrated hydrochloric acid.

  • Cool the flask containing the 3-nitrobenzaldehyde solution in an ice bath.

  • Slowly add the stannous chloride solution to the 3-nitrobenzaldehyde solution with vigorous stirring. A significant exotherm may be observed.[5]

  • After the addition is complete, continue stirring at room temperature or with gentle heating (up to 50 °C) for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. A thick precipitate of tin salts will form.

  • Filter the mixture through a bed of Celite®.

  • Wash the precipitate thoroughly with ethanol or ethyl acetate.

  • The product will be in the filtrate. Concentrate the filtrate and then extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Alternative Synthetic Routes

While the reduction of 3-nitrobenzaldehyde is the most common route, other methods have been explored.

Oxidation of m-Toluidine (B57737)

The selective oxidation of the methyl group of m-toluidine presents an alternative pathway. This approach often requires the protection of the more reactive amino group to prevent its oxidation.[2]

Reduction of 3-Nitrobenzonitrile (B78329)

Another potential route involves the reduction of 3-nitrobenzonitrile. This would require a reducing agent that can selectively reduce the nitrile to an aldehyde while simultaneously reducing the nitro group to an amine, or a two-step process involving separate reductions.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the primary synthetic routes discussed.

G cluster_0 Route 1: Reduction of 3-Nitrobenzaldehyde Benzaldehyde Benzaldehyde Nitration 3-Nitrobenzaldehyde Benzaldehyde->Nitration HNO₃/H₂SO₄ Reduction_H2 Reduction_H2 Nitration->Reduction_H2 Catalytic Hydrogenation (H₂, Pd/C) Reduction_Fe Reduction_Fe Nitration->Reduction_Fe Metal/Acid Reduction (Fe/HCl) Reduction_SnCl2 Reduction_SnCl2 Nitration->Reduction_SnCl2 Metal/Acid Reduction (SnCl₂/HCl) Reduction_Na2S2O4 Reduction_Na2S2O4 Nitration->Reduction_Na2S2O4 Dithionite Reduction (Na₂S₂O₄) Product This compound Reduction_H2->Product Reduction_Fe->Product Reduction_SnCl2->Product Reduction_Na2S2O4->Product

Caption: Primary synthetic routes to this compound via reduction.

G cluster_1 Alternative Synthetic Routes m_Toluidine m_Toluidine Protection Protection m_Toluidine->Protection Protecting Group Oxidation Oxidation Protection->Oxidation Oxidation Deprotection Deprotection Oxidation->Deprotection Deprotection Product This compound Deprotection->Product Final Product Nitrobenzonitrile Nitrobenzonitrile Reduction Reduction Nitrobenzonitrile->Reduction Reduction Reduction->Product

Caption: Alternative synthetic pathways to this compound.

Purity Analysis and Characterization

Ensuring the purity of the final product is paramount for its intended applications. Common analytical techniques for the characterization and purity assessment of this compound include:

  • High-Performance Liquid Chromatography (HPLC): An effective method for determining the purity of the compound and for identifying and quantifying any impurities, such as starting materials or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the synthesized this compound and can also be used for quantitative purity analysis against a known standard.[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups (amine, aldehyde, aromatic ring) present in the molecule.

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the reduction of 3-nitrobenzaldehyde. The choice of the specific reduction method depends on a variety of factors including the desired scale of the reaction, cost considerations, available equipment, and the required purity of the final product. Catalytic hydrogenation offers high yields and purity but requires specialized equipment and involves the handling of flammable hydrogen gas. Metal/acid reductions are cost-effective and robust but can involve more challenging workups and generate significant waste. Sodium dithionite provides a milder alternative. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal synthetic strategy. The alternative routes from m-toluidine and 3-nitrobenzonitrile are less developed but may offer advantages in specific contexts.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 3-Aminobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of 3-aminobenzaldehyde (B158843) derivatives, supported by experimental data and detailed protocols. We will explore the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in confirming the molecular architecture of these versatile compounds and discuss alternative techniques for a multi-faceted analytical approach.

Introduction to this compound and its Derivatives

This compound is a bifunctional aromatic compound containing both an amino (-NH₂) and an aldehyde (-CHO) group. This unique arrangement makes it a valuable building block in the synthesis of a wide array of derivatives, including Schiff bases, which exhibit a range of biological activities, including antimicrobial and anticancer properties.[1][2] The precise characterization of these derivatives is paramount to understanding their structure-activity relationships.

Core Spectroscopic Techniques for Structural Confirmation

The primary tools for the structural analysis of this compound derivatives are NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution.[3] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring protons. Key diagnostic signals for this compound derivatives include:

  • Aldehydic Proton (-CHO): A singlet typically found in the downfield region of the spectrum (δ 9.5-10.0 ppm).

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.5-8.0 ppm), with chemical shifts influenced by the position and electronic nature of substituents.

  • Amino Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may undergo deuterium (B1214612) exchange.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Key signals include:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum (δ 190-200 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Key diagnostic absorptions for this compound derivatives include:

  • N-H Stretch: A sharp to broad absorption in the region of 3300-3500 cm⁻¹ for the amino group. Primary amines typically show two bands in this region.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.

  • C-H Stretch (aldehyde): Two weak bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Key features in the mass spectrum of a this compound derivative include:

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which confirms the molecular weight.

  • Fragmentation Pattern: Characteristic fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). The presence of the amino group can also lead to specific fragmentation pathways.

Comparative Spectroscopic Data

The following tables summarize the spectroscopic data for this compound and provide a comparative look at how different substituents can influence the spectral characteristics of its derivatives.

Table 1: ¹H and ¹³C NMR Data for this compound and Related Compounds

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound DMSO-d₆8.49 (s, 1H, -CHO), 7.16–7.08 (m, 2H, Ar-H), 6.98 (d, J = 7.3 Hz, 1H, Ar-H), 6.72 (d, J = 7.5 Hz, 1H, Ar-H), 5.28 (s, 2H, -NH₂)[4]162.24 (C=O), 149.48 (C-NH₂), 134.84 (C-CHO), 129.78, 117.61, 117.44, 112.80 (Ar-C)[4]
4-Aminobenzaldehyde DMSO-d₆8.46 (s, 1H, -CHO), 7.54 (d, J = 8.5 Hz, 2H, Ar-H), 6.66 (d, J = 8.5 Hz, 2H, Ar-H), 5.77 (s, 2H, -NH₂)[4]160.25 (C=O), 152.10 (C-NH₂), 130.20, 121.99, 113.97 (Ar-C)[4]
3-Methoxybenzaldehyde CDCl₃9.95 (s, 1H), 7.50–7.32 (m, 3H), 7.16 (dt, J = 5.9, 2.9 Hz, 1H), 3.84 (s, 3H)192.04, 160.05, 137.70, 129.94, 123.43, 121.40, 111.96, 55.36
Schiff Base of 3-Aminophenol and 4-Chlorobenzaldehyde DMSO-d₆7.87-8.39 (s, 1H, -CH=N-), Aromatic protons in respective regionsImine carbon (C=N) and aromatic carbons

Table 2: Key IR and MS Data for this compound Derivatives

CompoundKey IR Absorptions (cm⁻¹)Key MS (m/z) Fragments
This compound ~3400 & 3300 (N-H), ~1690 (C=O), ~2820 & 2720 (C-H ald), ~1600 (C=C arom)121 (M⁺), 120 (M-H)⁺, 92 (M-CHO)⁺
Substituted Benzaldehyde Schiff Bases ~1600-1620 (C=N), Absence of C=O (~1700) and primary N-H (~3400)Molecular ion peak corresponding to the Schiff base, fragmentation specific to substituents.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should dissolve the compound well without reacting with it.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and an acquisition time of 2-4 seconds.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent like isopropanol (B130326) and a soft tissue.

    • Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • For GC-MS analysis, ensure the derivative is volatile or can be made volatile through derivatization.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a gas chromatograph (GC) or a direct insertion probe.

    • The instrument is operated under high vacuum.

  • Data Acquisition:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • A mass spectrum is generated, plotting ion intensity versus m/z.

Alternative Analytical Methods

While NMR, IR, and MS are the workhorses of structural elucidation, other techniques can provide valuable complementary information.

  • UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule, particularly the π-π* and n-π* transitions of the conjugated aromatic system and the carbonyl group. The absorption maxima can be influenced by the nature and position of substituents on the aromatic ring.[5][6]

  • Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The C=O and aromatic ring vibrations of this compound derivatives give rise to characteristic Raman bands.[7][8][9]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a newly synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesize Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Correlate Spectral Data NMR->Interpretation IR->Interpretation MS->Interpretation Structure Confirm Structure Interpretation->Structure

A general workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
Potential Signaling Pathway Involvement: Aldehyde Dehydrogenase Inhibition

Many biologically active aldehydes and their derivatives are known to interact with enzymes such as aldehyde dehydrogenases (ALDHs).[2][3][10] ALDHs are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a crucial role in detoxification and cellular metabolism.[2][3] Inhibitors of ALDH are of significant interest in various therapeutic areas, including cancer treatment. While a specific signaling pathway for a simple this compound derivative is not extensively documented in publicly available literature, its derivatives, particularly Schiff bases, could potentially act as ALDH inhibitors. The following diagram illustrates a generalized signaling pathway for ALDH inhibition.

ALDH_Inhibition_Pathway Derivative This compound Derivative ALDH Aldehyde Dehydrogenase (ALDH) Derivative->ALDH Inhibition CarboxylicAcid Carboxylic Acids ALDH->CarboxylicAcid Metabolism Aldehyde Endogenous/Exogenous Aldehydes Aldehyde->ALDH Substrate CellularEffects Cellular Effects (e.g., Proliferation, Apoptosis) Aldehyde->CellularEffects Toxicity / Signaling Downstream Downstream Signaling CarboxylicAcid->Downstream

A generalized diagram of ALDH inhibition by a potential this compound derivative.

Conclusion

The structural confirmation of this compound derivatives relies on a synergistic approach utilizing NMR, IR, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned structure. For researchers in drug development and related fields, a thorough understanding and application of these spectroscopic methods are essential for advancing their research. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the accurate and efficient characterization of this important class of compounds.

References

A Comparative Guide to Polymers Synthesized from 3-Aminobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the thermal, mechanical, and electrical properties of polymers derived from 3-aminobenzaldehyde, offering a comparative overview for material selection in research and pharmaceutical applications.

Polymers synthesized from this compound are a versatile class of materials with significant potential in various scientific and biomedical fields. Their unique chemical structure, featuring both an amino and an aldehyde group, allows for the creation of diverse polymeric architectures, including homopolymers, Schiff base polymers, and polyimides. This guide provides a comparative analysis of the key properties of these polymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable material for their specific applications.

Executive Summary of Polymer Properties

The diverse polymerization routes starting from this compound lead to polymers with distinct characteristics. The following table summarizes the key properties of a homopolymer of this compound, a Schiff base polymer formed with p-phenylenediamine (B122844), and a hypothetical polyimide derived from a this compound precursor. This data has been compiled from various sources to provide a comparative snapshot.

PropertyPoly(this compound) (Homopolymer)Schiff Base Polymer (with p-phenylenediamine)Polyimide (Hypothetical, from this compound derivative)
Thermal Stability (TGA, Onset of Decomposition) ~290-390 °C[1][2]~350-450 °C> 500 °C[3]
Glass Transition Temperature (Tg) Not clearly definedTypically 150-250 °CHigh, often > 300 °C[3]
Mechanical Strength Generally brittleModerate, can form flexible filmsHigh tensile strength and modulus[3]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)Generally soluble in polar aprotic solventsOften requires strong acids or specialized solvents for dissolution
Electrical Conductivity (Doped) Can be rendered conductive through dopingCan exhibit semiconducting properties upon dopingTypically excellent insulators

In-Depth Analysis of Polymer Types

Poly(this compound): A Homopolymer with Reactive Potential

Homopolymers of this compound are typically synthesized through the self-condensation of the monomer. These polymers are noted for their good thermal stability and solubility in polar aprotic solvents.[4] The presence of reactive amine and aldehyde functionalities along the polymer chain makes them attractive candidates for further modification and cross-linking.

Schiff Base Polymers: Tunable Properties through Diamine Selection

Schiff base polymers are readily synthesized by the condensation reaction of this compound with various diamines. The properties of the resulting polymer are highly dependent on the structure of the diamine used. For instance, reaction with an aromatic diamine like p-phenylenediamine can lead to polymers with enhanced thermal stability and potential for electronic applications due to the extended conjugation. These polymers can form films and often exhibit good solubility in common organic solvents.

Polyimides: High-Performance Materials with Exceptional Stability

While direct polymerization of this compound into a polyimide is not typical, it can be chemically modified to form a diamine or dianhydride monomer for polyimide synthesis. Polyimides are renowned for their exceptional thermal and mechanical properties, making them suitable for high-performance applications.[3] They generally exhibit very high glass transition temperatures and decomposition temperatures exceeding 500°C.[3] However, their robust nature often leads to poor solubility, requiring harsh solvents for processing.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of Schiff Base Polymer from this compound and p-Phenylenediamine

Materials:

Procedure:

  • Dissolve equimolar amounts of this compound and p-phenylenediamine in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the reaction mixture to 120°C and maintain for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 60°C for 24 hours.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer structure by identifying characteristic functional group vibrations.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by measuring weight loss as a function of temperature. Experiments are typically run under a nitrogen atmosphere at a heating rate of 10°C/min.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers. Samples are typically heated at a rate of 10°C/min under a nitrogen atmosphere.

  • Mechanical Testing: To measure the tensile strength, Young's modulus, and elongation at break of polymer films using a universal testing machine according to ASTM standards.

  • Solubility Testing: To assess the solubility of the polymers in a range of common organic solvents at room temperature and upon heating.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes described in this guide.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis This compound This compound Dissolution in DMF Dissolution in DMF This compound->Dissolution in DMF Diamine (e.g., p-phenylenediamine) Diamine (e.g., p-phenylenediamine) Diamine (e.g., p-phenylenediamine)->Dissolution in DMF Polycondensation (120°C, 24h) Polycondensation (120°C, 24h) Dissolution in DMF->Polycondensation (120°C, 24h) Precipitation in Methanol Precipitation in Methanol Polycondensation (120°C, 24h)->Precipitation in Methanol Filtration and Washing Filtration and Washing Precipitation in Methanol->Filtration and Washing Drying (Vacuum Oven) Drying (Vacuum Oven) Filtration and Washing->Drying (Vacuum Oven) Schiff Base Polymer Schiff Base Polymer Drying (Vacuum Oven)->Schiff Base Polymer

Caption: Workflow for the synthesis of a Schiff base polymer.

Characterization_Workflow cluster_characterization Characterization Synthesized Polymer Synthesized Polymer FTIR FTIR Spectroscopy (Structural Confirmation) Synthesized Polymer->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Synthesized Polymer->TGA DSC Differential Scanning Calorimetry (Glass Transition) Synthesized Polymer->DSC Mechanical_Testing Mechanical Testing (Tensile Properties) Synthesized Polymer->Mechanical_Testing Solubility_Testing Solubility Testing (Solvent Compatibility) Synthesized Polymer->Solubility_Testing

Caption: Experimental workflow for polymer characterization.

References

A Comparative Analysis of the Antibacterial Efficacy of 3-Aminobenzaldehyde Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the ongoing search for novel antimicrobial agents, Schiff bases have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antibacterial activity of Schiff bases derived from 3-aminobenzaldehyde (B158843). Due to the limited availability of specific data on this compound derivatives, this analysis utilizes experimental data from structurally analogous Schiff bases derived from 3-aminophenol (B1664112) to provide valuable insights into their potential antibacterial efficacy.

Quantitative Comparison of Antibacterial Activity

The antibacterial potential of various Schiff bases derived from 3-aminophenol and different substituted benzaldehydes was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined to quantify their antibacterial potency. The results are summarized in the table below.

Schiff Base Derivative (from 3-aminophenol and...)Bacterial StrainMIC (mg/mL)Reference
2-hydroxybenzaldehydeStaphylococcus aureus1.81[1]
Bacillus cereus1.81[1]
Escherichia coli2.42[1]
Pseudomonas aeruginosa3.02[1]
Klebsiella pneumoniae2.42[1]
4-chlorobenzaldehydeStaphylococcus aureus2.42[1]
Bacillus cereus3.02[1]
Escherichia coli3.63[1]
Pseudomonas aeruginosa4.23[1]
Klebsiella pneumoniae3.63[1]
4-nitrobenzaldehydeStaphylococcus aureus1.81[1]
Bacillus cereus2.42[1]
Escherichia coli3.02[1]
Pseudomonas aeruginosa3.63[1]
Klebsiella pneumoniae3.02[1]
BenzaldehydeStaphylococcus aureus>5.0[1]
Bacillus cereus>5.0[1]
Escherichia coli>5.0[1]
Pseudomonas aeruginosa>5.0[1]
Klebsiella pneumoniae>5.0[1]
Ampicillin (Standard)Staphylococcus aureus1.21[1]
Bacillus cereus1.21[1]
Escherichia coli1.81[1]
Pseudomonas aeruginosa2.42[1]
Klebsiella pneumoniae1.81[1]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1][2][3][4][5][6]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on nutrient agar (B569324) plates for 18-24 hours.

  • A few colonies are then suspended in sterile saline solution (0.85% NaCl).

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Schiff Base Solutions:

  • Stock solutions of the synthesized Schiff bases are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

  • A series of twofold serial dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate to obtain a range of decreasing concentrations.

3. MIC Assay:

  • 100 µL of each Schiff base dilution is added to the wells of the 96-well plate.

  • 100 µL of the prepared bacterial inoculum is then added to each well, resulting in a final volume of 200 µL.

  • A positive control well (containing only bacterial inoculum in MHB) and a negative control well (containing only MHB) are included on each plate.

  • The microtiter plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the Schiff base that completely inhibits visible bacterial growth.

  • To aid in the visualization of bacterial growth, a growth indicator such as p-iodonitrotetrazolium violet (INT) solution can be added to the wells. A color change to pink or red indicates bacterial growth, while the absence of a color change indicates inhibition.[1]

Visualizing the Process and Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis of Schiff Bases cluster_screening Antibacterial Screening Reactants This compound + Substituted Aldehyde/Ketone Reaction Condensation Reaction (e.g., in Ethanol, Reflux) Reactants->Reaction Step 1 Purification Purification (e.g., Recrystallization) Reaction->Purification Step 2 Characterization Characterization (e.g., FT-IR, NMR) Purification->Characterization Step 3 PrepCompounds Prepare Serial Dilutions of Schiff Bases Characterization->PrepCompounds Synthesized Schiff Bases PrepInoculum Prepare Bacterial Inoculum MICAssay Broth Microdilution Assay (96-well plate) PrepInoculum->MICAssay PrepCompounds->MICAssay Incubation Incubate at 37°C MICAssay->Incubation DataAnalysis Determine MIC Values Incubation->DataAnalysis G SchiffBase Schiff Base Azomethine Azomethine Group (-C=N-) SchiffBase->Azomethine contains BacterialCell Bacterial Cell Azomethine->BacterialCell interacts with CellWall Cell Wall Synthesis BacterialCell->CellWall Enzyme Essential Enzymes BacterialCell->Enzyme DNA DNA Replication BacterialCell->DNA Inhibition Inhibition of Bacterial Growth CellWall->Inhibition Enzyme->Inhibition DNA->Inhibition

References

A Comparative Analysis of Catalysts for the Synthesis of Quinazolines from o-Aminobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinazoline (B50416) scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison of various catalytic systems for the synthesis of quinazolines, primarily focusing on reactions originating from ortho-aminobenzaldehyde and its analogues, which are the conventional precursors for this heterocyclic system.

The quinazoline core is a privileged structure in a multitude of biologically active compounds and pharmaceuticals. Consequently, the development of efficient, high-yielding, and environmentally benign synthetic methodologies is of paramount importance. A common and direct route to quinazolines involves the cyclization of ortho-aminobenzaldehyde or related ortho-amino carbonyl compounds with a suitable nitrogen source. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, substrate scope, and reaction conditions.

This guide presents a comparative overview of different catalytic systems, including transition-metal catalysts and metal-free alternatives. Quantitative data on their performance are summarized, and detailed experimental protocols for key methods are provided to facilitate reproducibility.

Data Presentation: A Comparative Overview of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of quinazoline derivatives from o-amino carbonyl compounds. The data highlights the diversity of catalytic systems and their respective efficiencies under different reaction conditions.

Catalyst/ReagentStarting MaterialsKey Reagents/SolventTemperature (°C)Time (h)Yield (%)Reference
Transition-Metal Catalysts
CuCl/DABCO/4-HO-TEMPO2-Aminobenzylamines, AldehydesO₂ (oxidant), CH₃CN80640-98[1][2]
Co(OAc)₂·4H₂O2-Aminoaryl alcohols, Nitrilest-BuOK, tert-AmOH (in air)9524up to 95[1][3]
FeCl₂·4H₂O(2-Aminophenyl)methanols, BenzamidesPhenanthroline, CsOH·H₂O, Toluene1302443-92[1]
Mn(I) complex2-Aminobenzyl alcohol, Primary amidesToluene130-58-81[2][4]
Ru complex2-Aminophenyl ketones, AminesCatechol ligand, Dioxane14020High yields[5]
Pd(OAc)₂Amine, Isocyanide, CarbodiimideCs₂CO₃, Toluene---[6]
Metal-Free Catalysts
Molecular Iodine2-Aminobenzophenones, BenzylaminesO₂ (oxidant), Solvent-free1303-868-92[7]
Iodine2-Aminobenzophenone (B122507), N-methylamines, NH₄ClO₂ (oxidant), DMSO1201220-98[7]
I₂/NH₄OAco-Aminoarylketones, BenzaldehydesEtOH or neatModerate-91-97[8]
TMSOTf2-Aminobenzophenones, Benzaldehydes, HMDSMicrowave, neat1500.581-94[7]
Rose BengalAmidinesCBr₄, K₂CO₃, DMSO, Visible light100-30-96[7]
H₂O₂/DMSO2-Aminoaryl ketones, Aldehydes, NH₄OAcAir606High yields[7]

Experimental Protocols

Detailed methodologies for representative catalytic systems are provided below.

Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol describes a one-pot synthesis of quinazolines from 2-aminobenzylamines and aldehydes using a copper-based catalytic system and oxygen as the terminal oxidant.[1][2]

Materials:

  • 2-Aminobenzylamine derivative

  • Aldehyde derivative

  • Copper(I) chloride (CuCl)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-HO-TEMPO)

  • Acetonitrile (B52724) (CH₃CN)

  • Oxygen (balloon)

Procedure:

  • To a reaction vessel, add the 2-aminobenzylamine (1.0 mmol), aldehyde (1.2 mmol), CuCl (0.1 mmol), DABCO (0.2 mmol), and 4-HO-TEMPO (0.1 mmol).

  • Add acetonitrile (5 mL) to the mixture.

  • Fit the vessel with an oxygen-filled balloon.

  • Stir the reaction mixture at 80 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired quinazoline.

Iodine-Catalyzed Synthesis from 2-Aminobenzophenones and Benzylamines

This method outlines a metal-free approach for the synthesis of 2-arylquinazolines via benzylic sp³ C-H bond amination catalyzed by molecular iodine under an oxygen atmosphere.[7]

Materials:

  • 2-Aminobenzophenone derivative

  • Benzylamine (B48309) derivative

  • Molecular iodine (I₂)

  • Oxygen (balloon)

Procedure:

  • In a reaction tube, combine the 2-aminobenzophenone (0.5 mmol), benzylamine (0.6 mmol), and molecular iodine (20 mol%).

  • Place the reaction tube under an oxygen atmosphere (balloon).

  • Heat the reaction mixture at 130 °C for the specified time (typically 3-8 hours), with stirring.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the pure 2-arylquinazoline.

Cobalt-Catalyzed Dehydrogenative Cyclization

This protocol details the synthesis of quinazolines from 2-aminoaryl alcohols and nitriles through a dehydrogenative cyclization reaction catalyzed by a cobalt salt.[1][3]

Materials:

  • 2-Aminoaryl alcohol derivative

  • Nitrile derivative

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Amyl alcohol

Procedure:

  • In a reaction vessel, place the 2-aminoaryl alcohol (0.5 mmol), nitrile (1.0 mmol), Co(OAc)₂·4H₂O (5 mol%), and t-BuOK (1.0 mmol).

  • Add tert-amyl alcohol (2 mL) to the vessel.

  • Stir the reaction mixture in an open flask (in air) at 95 °C for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and a plausible mechanistic pathway for the synthesis of quinazolines.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants (o-Amino Carbonyl, Nitrogen Source) mixing Mixing & Heating reactants->mixing catalyst Catalyst/ Reagent catalyst->mixing solvent Solvent solvent->mixing monitoring Reaction Monitoring (TLC/GC) mixing->monitoring Stirring quenching Quenching/ Extraction monitoring->quenching Completion drying Drying & Concentration quenching->drying purification Column Chromatography drying->purification product Pure Quinazoline purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for the catalytic synthesis of quinazolines.

logical_relationship start o-Aminobenzaldehyde + Amine/Ammonia intermediate1 Imine Intermediate start->intermediate1 Condensation intermediate2 Dihydroquinazoline intermediate1->intermediate2 Intramolecular Cyclization final_product Quinazoline intermediate2->final_product Oxidation/ Dehydrogenation catalyst Catalyst catalyst->intermediate2 Facilitates Oxidation

Caption: Plausible mechanistic pathway for quinazoline formation.

References

Quantification of 3-Aminobenzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Aminobenzaldehyde (B158843) in a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable method for your specific needs.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry (with DNPH Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Reaction with a chromogenic agent (DNPH) to form a colored product, the absorbance of which is measured.
Derivatization Not always required for UV detection of this compound, but can be used to enhance sensitivity and selectivity, especially for the amine group.Often required to increase the volatility and thermal stability of the polar this compound.Mandatory to form a chromophore that absorbs in the visible region.
Selectivity Good; can separate this compound from other reaction components.Excellent; provides structural information for unambiguous identification.Moderate; potential for interference from other aldehydes and ketones in the reaction mixture.
Sensitivity (LOD/LOQ) Generally in the low µg/mL to ng/mL range.[1][2][3][4]High sensitivity, often reaching pg/mL levels, especially with selected ion monitoring (SIM).[5]Typically in the µg/mL range.[6]
Linearity Range Wide linear range, typically 2-3 orders of magnitude.Wide linear range, often spanning several orders of magnitude.Generally narrower linear range compared to chromatographic methods.[6]
Sample Throughput High; automated systems can analyze many samples sequentially.Moderate; sample preparation and run times can be longer.High; can be adapted for high-throughput screening in microplates.
Instrumentation Cost Moderate to high.High.Low.
Typical Application Routine quality control, purity assessment, and quantification in complex mixtures.Identification and quantification of volatile and semi-volatile impurities and byproducts.Rapid estimation of total aldehyde concentration.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the direct quantification of this compound by leveraging its native UV absorbance.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm (or the λmax of this compound)

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity of this compound, derivatization is often necessary to improve its volatility for GC analysis. Silylation is a common derivatization technique.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Dichloromethane (anhydrous)

  • This compound standard

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Take a known volume of the standard solution or the reaction mixture and evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 70-80 °C for 30-60 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 50-500 amu (or use Selected Ion Monitoring (SIM) for higher sensitivity).

  • Quantification: Create a calibration curve using derivatized standards. Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This colorimetric method is based on the reaction of the aldehyde group of this compound with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the visible region.[8]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.05% w/v in acidic methanol (B129727) or acetonitrile)

  • Solvent for sample and standard dilution (e.g., methanol or acetonitrile)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by dilution.

  • Derivatization:

    • To a known volume of each standard and the sample solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 30 minutes) until the color development is complete.

  • Measurement:

    • Measure the absorbance of the resulting hydrazone solution at its maximum absorption wavelength (typically around 360-380 nm for aromatic aldehydes) using the solvent with DNPH as a blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare 3-ABA Standard Solutions filter Filter through 0.45 µm Syringe Filter prep_std->filter prep_sample Dilute Reaction Mixture Sample prep_sample->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection (e.g., 254 nm) separation->detection cal_curve Construct Calibration Curve detection->cal_curve quantify Determine Sample Concentration cal_curve->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification prep_std Prepare 3-ABA Standard Solutions dry_down Evaporate Solvent prep_std->dry_down prep_sample Aliquot Reaction Mixture prep_sample->dry_down add_reagent Add Silylating Reagent (e.g., BSTFA) dry_down->add_reagent heat Heat at 70-80 °C add_reagent->heat gcms Inject into GC-MS System heat->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometric Detection separation->detection cal_curve Construct Calibration Curve detection->cal_curve quantify Determine Sample Concentration cal_curve->quantify

Caption: Workflow for GC-MS quantification of this compound.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis UV-Vis Analysis cluster_quant Quantification prep_std Prepare 3-ABA Standard Solutions add_dnph Add DNPH Reagent prep_std->add_dnph prep_sample Dilute Reaction Mixture Sample prep_sample->add_dnph react Incubate for Color Development add_dnph->react measure Measure Absorbance (e.g., 360-380 nm) react->measure cal_curve Construct Calibration Curve measure->cal_curve quantify Determine Sample Concentration cal_curve->quantify

Caption: Workflow for UV-Vis quantification of this compound.

References

Safety Operating Guide

Proper Disposal of 3-Aminobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Aminobenzaldehyde should be treated as a hazardous chemical waste. The primary recommended disposal method is through a licensed chemical waste disposal company, which will typically involve incineration. Discharge into sewer systems or regular trash is not permissible. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting, adhering to general safety protocols and environmental regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Must be inspected before use.
Eye Protection Tightly fitting safety goggles with side-shields.
Body Protection Laboratory coat. Fire/flame resistant and impervious clothing may be required depending on the scale of handling.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[1]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Procedure for this compound

This procedure outlines the collection and preparation of this compound waste for pickup by a licensed disposal service.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify all waste containing this compound. This includes pure chemical, solutions, and contaminated labware (e.g., gloves, wipes, and containers).

  • Segregate: Do not mix this compound waste with other waste streams unless compatible. Aromatic amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[3]

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and sealable container that is compatible with this compound. The original container is often a suitable choice.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound". Indicate the approximate quantity or concentration.

  • Collection:

    • Solid Waste: Collect pure this compound and contaminated solids (e.g., absorbent paper) in a designated, sealed container.

    • Liquid Waste: For solutions containing this compound, use a sealable liquid waste container.

    • Contaminated Labware: Place contaminated items such as gloves and wipes in a separate, clearly labeled bag or container.

Step 3: Storage of Chemical Waste

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary container to prevent spills.

  • Incompatibilities: Store this compound waste away from strong oxidizing agents and strong acids.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's protocol for hazardous waste disposal, which typically involves contacting the EHS office or equivalent department.

  • Documentation: Complete any required waste disposal forms, providing accurate information about the waste composition and quantity.

  • Pickup: Await pickup by a licensed hazardous waste disposal professional. Do not attempt to transport the waste off-site yourself.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly:

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., water, if soluble).

    • The rinsate from these rinses must be collected and treated as hazardous waste.

  • Label Removal: After triple rinsing, deface or remove the original label.

  • Final Disposal: The rinsed and dried container can then typically be disposed of in the regular trash or recycled, according to institutional policy.

Alternative Disposal Considerations for Aldehydes

While incineration is the primary recommendation for aromatic amines, it is worth noting that for some aldehydes, chemical deactivation is an option.[4][5][6] This process involves treating the aldehyde with a neutralizing agent to convert it into a non-hazardous waste, which may then be suitable for drain disposal with prior approval from local authorities.[6] However, given that this compound is also an aromatic amine with associated toxicity, this method should only be considered after a thorough risk assessment and explicit approval from your institution's EHS department and local wastewater authorities.

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_safety Safety Precautions Identify Identify this compound Waste Segregate Segregate from Other Waste Identify->Segregate 1. Separate Collect Collect in Labeled Container Segregate->Collect 2. Contain Store Store in Designated Area Collect->Store 3. Secure ContactEHS Contact EHS/Waste Disposal Office Store->ContactEHS 4. Initiate Pickup Arrange for Professional Pickup ContactEHS->Pickup 5. Schedule Incinerate Incineration by Licensed Facility Pickup->Incinerate 6. Dispose PPE Wear Appropriate PPE PPE->Identify Throughout Process PPE->Segregate PPE->Collect PPE->Store PPE->ContactEHS

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobenzaldehyde
Reactant of Route 2
3-Aminobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.